Mestranol-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-16,16-dideuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i12D2 |
InChI Key |
IMSSROKUHAOUJS-UVMSGXEJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mestranol-d2 as a Prodrug
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Mestranol-d2, focusing on its role as a prodrug. It details the bioactivation pathway, the enzymes involved, quantitative pharmacological data, and the subsequent mechanism of action of its active metabolite. This document also outlines key experimental protocols relevant to the study of mestranol and its derivatives.
Introduction: Mestranol as a Prodrug
Mestranol is a synthetic estrogen that has been used in oral contraceptives.[1] It is the 3-methyl ether of ethinylestradiol and functions as a biologically inactive prodrug.[2][3][4][5][6][7] To exert its physiological effects, mestranol requires metabolic activation to its active form, ethinylestradiol.[2][8][9][10] The deuterated form, this compound, serves as a stable isotope-labeled internal standard for quantitative analysis in pharmacokinetic and metabolic studies, allowing for precise differentiation from the non-labeled drug.[4] The fundamental mechanism of action as a prodrug remains identical to that of non-deuterated mestranol.
Bioactivation and Metabolism
The conversion of mestranol to its active metabolite, ethinylestradiol, is a critical step for its pharmacological activity. This bioactivation occurs primarily in the liver.
O-Demethylation: The Key Metabolic Step
Mestranol is demethylated at the C3 position of the steroid nucleus, a process known as O-demethylation, to yield ethinylestradiol.[1][2][3][5][7][8][9][11] This conversion has an efficiency of approximately 70%, meaning that a 50 µg dose of mestranol is pharmacokinetically bioequivalent to a 35 µg dose of ethinylestradiol.[1][2][3][5][7][11][12]
The Role of Cytochrome P450 Enzymes
The O-demethylation of mestranol is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[8][9] Specifically, CYP2C9 has been identified as the major enzyme responsible for this metabolic conversion.[8][9] Inhibition of CYP2C9 significantly reduces the formation of ethinylestradiol from mestranol.[2]
Mechanism of Action of Ethinylestradiol
Once converted, ethinylestradiol, the active metabolite, acts as a potent agonist of the estrogen receptors (ERs), primarily ERα and ERβ.[3][4][10]
Estrogen Receptor Binding
Ethinylestradiol has a significantly higher binding affinity for estrogen receptors compared to mestranol.[1][8][13] Mestranol itself has a very low affinity for these receptors.[1][13][14] The high affinity of ethinylestradiol for ERs is the basis of its potent estrogenic activity.
Estrogen Receptor Signaling Pathways
Upon binding to estrogen receptors in the cytoplasm, the ethinylestradiol-ER complex translocates to the nucleus.[7][13][15] In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[1][7][15] This genomic pathway leads to the synthesis of proteins that mediate the physiological effects of estrogens. Ethinylestradiol can also elicit rapid, non-genomic effects through membrane-associated estrogen receptors.[1][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the prodrug nature and activity of mestranol.
| Parameter | Mestranol | Ethinylestradiol | Reference(s) |
| Role | Inactive Prodrug | Active Metabolite | [1][2][3][4] |
| Bioavailability | Dependent on conversion to ethinylestradiol | ~45% (as parent drug) | [16] |
| Elimination Half-life | ~50 minutes | 7 - 36 hours | [1] |
Table 1: Pharmacokinetic Properties of Mestranol and Ethinylestradiol
| Parameter | Value | Reference(s) |
| Conversion Efficiency | ~70% | [1][2][3][5] |
| Primary Metabolizing Enzyme | CYP2C9 | [8][9] |
| IC50 of Sulfaphenazole (CYP2C9 inhibitor) | 3.6 µmol/L | [2] |
| IC50 of Miconazole (CYP inhibitor) | 1.5 µmol/L | [2] |
Table 2: Metabolic Conversion of Mestranol to Ethinylestradiol
| Compound | Estrogen Receptor Binding Affinity (Ki) | Relative Binding Affinity vs. Estradiol | Reference(s) |
| Mestranol | 3.74 x 10⁻⁷ M | Very Low (0.1 - 2.3%) | [1][8] |
| Ethinylestradiol | 0.75 x 10⁻⁹ M | High (75 - 190%) | [1][8] |
Table 3: Estrogen Receptor Binding Affinities
Key Experimental Protocols
This section provides an overview of the methodologies used to study the prodrug mechanism of mestranol.
In Vitro Metabolism Assay Using Human Liver Microsomes
Objective: To determine the rate of conversion of mestranol to ethinylestradiol and to identify the CYP enzymes involved.
Methodology:
-
Preparation of Incubation Mixture: A typical incubation mixture contains human liver microsomes, a NADPH-regenerating system (to support CYP activity), and a buffer solution (e.g., phosphate buffer, pH 7.4).[17]
-
Incubation: Mestranol (and this compound as an internal standard) is added to the pre-warmed incubation mixture and incubated at 37°C.[9]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).[17]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the proteins.[17]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing mestranol and the formed ethinylestradiol, is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][16][18]
-
Inhibition Studies: To identify the specific CYP isoforms, the assay is repeated in the presence of known CYP inhibitors (e.g., sulfaphenazole for CYP2C9).[2]
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of mestranol and ethinylestradiol for the estrogen receptor.
Methodology:
-
Receptor Source: A preparation containing estrogen receptors is used, typically cytosol from uterine tissue of ovariectomized rats.[14][19]
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor (mestranol or ethinylestradiol).[8][14]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.[14]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved using hydroxylapatite or dextran-coated charcoal, which binds the free radioligand.[8][14]
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. From this, the inhibition constant (Ki) can be calculated to represent the binding affinity of the competitor.[8]
Conclusion
This compound, like its non-deuterated counterpart, is a prodrug that requires hepatic O-demethylation, primarily by CYP2C9, to be converted into the pharmacologically active estrogen, ethinylestradiol. The significant difference in estrogen receptor binding affinity between mestranol and ethinylestradiol underscores the necessity of this bioactivation step. The use of this compound is crucial for precise quantification in research settings to further elucidate the pharmacokinetics and metabolism of this class of compounds. The experimental protocols outlined provide a framework for the continued investigation of mestranol and other similar prodrugs in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 5. Affinity of ethynyl-estradiol and mestranol for the uterine estrogen receptor and for the microsomal mixed function oxidase of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of mestranol in man in relation to its oestrogenic activity | Semantic Scholar [semanticscholar.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Properties of the estrogen receptor in the human oviduct and its interaction with ethinylestradiol and mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of CYP2C9 Genetic Polymorphism in a Chinese Population on the Metabolism of Mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Biotransformation of Mestranol to Ethinyl Estradiol In Vitro: The Role of Cytochrome P-450 2C9 and Metabolic Inhibitors. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 12. health.state.mn.us [health.state.mn.us]
- 13. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. m.youtube.com [m.youtube.com]
- 16. lcms.cz [lcms.cz]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Labeling of Mestranol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Mestranol-d2. Mestranol, a synthetic estrogen, is the 3-methyl ether of ethinylestradiol and has been a component of oral contraceptives.[1] The deuterium-labeled analogue, this compound, serves as a valuable internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic studies.[2][3] This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data based on established chemical literature.
Synthetic Strategy
The synthesis of this compound can be achieved through a two-step process. The first step involves the preparation of deuterated potassium acetylide from deuterated acetylene. The second step is the ethynylation of the commercially available starting material, estrone 3-methyl ether, at the C-17 position using the prepared deuterated potassium acetylide.
Logical Flow of the Synthesis
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of similar compounds and provide a practical approach for the preparation of this compound.
Preparation of Deuterated Potassium Acetylide (K-C≡C-D)
This procedure is adapted from methods for the preparation of potassium acetylide.[4][5]
Materials:
-
Deuterated acetylene (C2D2) gas
-
Potassium hydroxide (KOH), powdered, water content 10-40%
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a gas inlet, a mechanical stirrer, and a gas outlet, place powdered potassium hydroxide.
-
Under an inert atmosphere (e.g., argon or nitrogen), begin stirring the potassium hydroxide.
-
Introduce a slow stream of deuterated acetylene gas into the flask through the gas inlet.
-
Gently heat the reaction mixture to 50-60°C to initiate the reaction.
-
Continue the reaction for 4-6 hours, or until the absorption of deuterated acetylene ceases.
-
Cool the reaction mixture to room temperature. The resulting solid is a mixture of deuterated potassium acetylide and unreacted potassium hydroxide, which can be used directly in the next step.
Synthesis of this compound
This protocol is a modification of the standard ethynylation of 17-ketosteroids.[6]
Materials:
-
Estrone 3-methyl ether
-
Deuterated potassium acetylide/potassium hydroxide mixture
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (NH4Cl), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the deuterated potassium acetylide/potassium hydroxide mixture in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve estrone 3-methyl ether in a minimal amount of anhydrous THF.
-
Slowly add the solution of estrone 3-methyl ether to the stirred suspension of deuterated potassium acetylide over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Synthetic Pathway Diagram
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound. These values are based on typical yields for similar reactions and the theoretical properties of the molecule.
| Parameter | Value | Reference/Comment |
| Starting Material | Estrone 3-methyl ether | Commercially available |
| Molecular Formula | C21H24D2O2 | [2][7] |
| Molecular Weight | 312.44 g/mol | [2][7] |
| Expected Yield | 70-85% | Based on analogous ethynylation reactions of 17-ketosteroids.[6] |
| Isotopic Purity | >98% | Dependent on the purity of the deuterated acetylene.[8] |
Analytical Characterization
The structural confirmation and purity of the synthesized this compound would be determined using standard analytical techniques.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the incorporation of deuterium and determining the isotopic purity.[9][10]
| Ion | Expected m/z |
| [M+H]+ | 313.22 |
| [M+Na]+ | 335.20 |
The mass spectrum would be expected to show a significant peak for the d2 species, with minor contributions from d0, and d1 species, allowing for the calculation of isotopic enrichment.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. The spectra of this compound would be compared to that of unlabeled Mestranol.[11][12]
-
¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to unlabeled Mestranol would be the absence or significant reduction of the signal corresponding to the acetylenic proton (C≡C-H), which typically appears as a singlet around 2.6 ppm. The other proton signals of the steroid backbone would remain largely unchanged.
-
¹³C NMR: In the ¹³C NMR spectrum, the signal for the deuterated acetylenic carbon (C≡C-D) would likely appear as a triplet due to coupling with deuterium, and its chemical shift would be slightly different from the corresponding carbon in unlabeled Mestranol. The signal for the other acetylenic carbon would also be affected.
Expected ¹³C NMR Chemical Shifts for Mestranol (for comparison):
| Carbon Atom | Chemical Shift (ppm) |
| C-17 | ~80.5 |
| C-20 (C≡CH) | ~87.5 |
| C-21 (C≡CH) | ~74.8 |
| C-3 | ~157.5 |
| OCH3 | ~55.2 |
| C-13 | ~47.2 |
| C-18 | ~12.9 |
Note: The provided ¹³C NMR data is for unlabeled Mestranol and serves as a reference.[12]
Conclusion
This technical guide outlines a robust and detailed methodology for the synthesis and isotopic labeling of this compound. By combining established procedures for the preparation of deuterated acetylides and the ethynylation of steroidal ketones, researchers can effectively produce this valuable labeled compound for use in a variety of scientific applications, including drug metabolism studies and as an internal standard in quantitative analytical methods. The provided protocols and expected analytical data serve as a comprehensive resource for professionals in the fields of chemical synthesis and drug development.
References
- 1. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DE1166195B - Process for the production of potassium acetylide - Google Patents [patents.google.com]
- 5. Acetylide: Structure, Synthesis, Reactions and Applications [allen.in]
- 6. Synthesis and estrogenic properties of 17-epi-ethynylestradiol and its ether derivatives epimestranol and epiquinestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Mestranol: the assignment of its 1H and 13C NMR spectra by means of two-dimensional NMR spectroscopy, and its photochemical decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Mestranol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mestranol-d2 is the deuterated form of Mestranol, a synthetic estrogen that has been a component of oral contraceptives and menopausal hormone therapy. As a deuterated analog, this compound serves as an invaluable internal standard for quantitative analysis of Mestranol in biological and environmental samples by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The substitution of deuterium for protium atoms provides a distinct mass signature, allowing for precise differentiation from the non-labeled endogenous or administered compound. This guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside relevant experimental protocols and biological context.
While specific experimental data for the physical and chemical properties of this compound are not extensively published, they are presumed to be very similar to those of its non-deuterated counterpart, Mestranol, with a slight increase in molecular weight due to the presence of two deuterium atoms. The data presented below is primarily for Mestranol and should be considered representative for this compound.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of Mestranol.
| Property | Value | Reference |
| Molecular Formula | C21H24D2O2 | [1] |
| Molecular Weight | 312.46 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 150-154 °C | [][3] |
| Boiling Point | Not available | |
| Solubility | Soluble in DMSO (≥12.4 mg/mL), Chloroform, Dioxane; Sparingly soluble in Ethanol, Ether; Practically insoluble in water. | [3][4] |
| Purity | ≥98% | [] |
| Spectroscopic Data | Details | Reference |
| 1H NMR | Spectra have been assigned using 2D NMR techniques. | |
| 13C NMR | Spectra have been assigned using 2D NMR techniques. | |
| Mass Spectrometry | Used for quantification with this compound as an internal standard. | [1] |
| UV Absorption | Maximum absorption at approximately 278 nm. | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Mestranol Analysis
Objective: To separate and quantify Mestranol in a sample, often in pharmaceutical formulations.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.[6][7][8]
-
Column: A C18 or C8 reversed-phase column is commonly employed.[6][8]
-
Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. For example, a gradient of increasing acetonitrile concentration can be used to elute the analytes.[5]
-
Detection: UV detection at a wavelength of approximately 278 nm is suitable for Mestranol.[5]
-
Internal Standard: this compound is the ideal internal standard for LC-MS methods due to its similar retention time and distinct mass.[1]
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered before injection.
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the analysis of Mestranol using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and purity of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).[9][10]
-
Ensure the sample is completely dissolved. If not, filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.[11]
-
Transfer the clear solution to a clean 5 mm NMR tube.[11]
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire 1H and 13C NMR spectra.
-
Data Acquisition: Standard pulse programs are used to obtain one-dimensional (1D) 1H and 13C spectra. Two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in complete spectral assignment.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure and assess purity. The presence of deuterium will result in the absence of corresponding proton signals in the 1H NMR spectrum and potentially altered splitting patterns in the 13C NMR spectrum.
NMR Sample Preparation Workflow
Caption: A flowchart outlining the steps for preparing a sample for NMR analysis.
Biological Activity and Signaling Pathway
Mestranol is a prodrug that is demethylated in the liver to its active form, ethinylestradiol.[12] Ethinylestradiol is a potent agonist of the estrogen receptor (ER), which exists in two main isoforms: ERα and ERβ.[12]
The signaling pathway of Mestranol's active metabolite, ethinylestradiol, is initiated by its binding to estrogen receptors within the cytoplasm of target cells. This binding event causes the dissociation of heat shock proteins and induces a conformational change in the receptor, leading to its dimerization. The receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in various physiological processes, including cell proliferation, differentiation, and regulation of the reproductive system.
Estrogen Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. agilent.com [agilent.com]
- 7. Simple high-performance liquid chromatographic assay for norethindrone--mestranol in combination tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 12. go.drugbank.com [go.drugbank.com]
Mestranol-d2 as a Xenoestrogen in Research: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mestranol is a synthetic steroidal estrogen that has been historically significant as the estrogenic component in early oral contraceptives.[1] In biological systems, Mestranol functions as a prodrug; it is biologically inactive until it undergoes demethylation in the liver to form its active metabolite, ethinylestradiol (EE), a potent estrogen receptor agonist.[2][3][4] Due to its ability to mimic endogenous estrogens and interact with the endocrine system, Mestranol is classified as a xenoestrogen.[2]
The focus of this technical guide is the utility of Mestranol and its deuterium-labeled analog, Mestranol-d2, in research settings. Mestranol serves as a model compound for studying xenoestrogenic activity, while this compound is an indispensable tool for its accurate quantification. Deuterium-labeled compounds are ideal internal standards in mass spectrometry-based assays, providing a means for precise and accurate measurement of the target analyte in complex biological matrices.[5] This guide provides an in-depth overview of Mestranol's mechanism of action, quantitative data on its estrogenic activity, detailed experimental protocols for its characterization, and the specific role of this compound in analytical methodologies.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for Mestranol's xenoestrogenic effects is mediated through its active metabolite, ethinylestradiol, which acts as an agonist for the estrogen receptor (ER).[3] The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Genomic Estrogen Signaling Pathway
The classical, genomic pathway involves the modulation of gene expression. After conversion from Mestranol, ethinylestradiol diffuses into target cells and binds to estrogen receptors (ERα or ERβ) located in the cytoplasm.[6] This binding event causes a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs).[7] The activated receptor-ligand complexes then dimerize and translocate into the nucleus. Within the nucleus, these dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby recruiting co-activator or co-repressor proteins to regulate gene transcription.[6][7] This modulation of gene expression underlies many of the physiological effects of estrogens and xenoestrogens.
Quantitative Data on Estrogenic Activity
The estrogenic potency of Mestranol has been quantified through various assays, measuring its receptor binding affinity, bioequivalence to its active metabolite, and its effects on gene expression.
Estrogen Receptor Binding Affinity
Mestranol itself has a significantly lower binding affinity for the estrogen receptor compared to its active metabolite, ethinylestradiol, and the endogenous hormone, 17β-estradiol. This is consistent with its role as a prodrug.
| Compound | Receptor Source | Parameter | Value | Reference |
| Mestranol | Rodent Uterine Cytosol | Relative Binding Affinity | 0.1 - 2.3% (vs. Estradiol=100%) | [1] |
| Mestranol | Human Oviduct | Inhibition Constant (Ki) | 3.74 x 10⁻⁷ M | [8] |
| Ethinylestradiol | Human Oviduct | Inhibition Constant (Ki) | 0.75 x 10⁻⁹ M | [8] |
Bioactivity and Potency
The biological activity of Mestranol is dependent on its conversion to ethinylestradiol. Pharmacokinetic studies have established a clear bioequivalence.
| Parameter | Description | Value | Reference |
| Conversion Efficiency | Percentage of Mestranol converted to Ethinylestradiol in the liver. | ~70% | [1][3][4] |
| Bioequivalence | Oral dose of Mestranol equivalent to a 35 µg dose of Ethinylestradiol. | 50 µg | [9] |
| Ovulation Inhibition | Effective daily dose for ~99% ovulation inhibition in women. | 100 µg | [1] |
Effects on Estrogen Receptor Gene Expression
Studies in model organisms like zebrafish (Danio rerio) demonstrate that Mestranol can modulate the expression of estrogen receptor genes in a dose-dependent manner.
| Gene | Effect at Low Concentration (0.01-0.1 mg/L) | Effect at High Concentration (1-10 mg/L) | Reference |
| esr1 (ERα) | Significant increase in mRNA expression | Inhibition of mRNA expression | [10] |
| esr2a (ERβ2) | Slight increase in mRNA expression | No significant change | [10] |
| esr2b (ERβ1) | Strong induction of mRNA expression | Inhibition of mRNA expression | [10] |
Experimental Protocols for Xenoestrogen Characterization
A combination of in vitro assays is necessary to fully characterize the estrogenic activity and mode of action of a compound like Mestranol.[11][12]
Estrogen Receptor (ER) Competitive Ligand-Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the ER. It is used to determine the binding affinity (Ki).
Methodology:
-
Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from a target tissue (e.g., rodent uterus or human oviduct) through homogenization and ultracentrifugation.[8]
-
Competitive Binding: Incubate the cytosol preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]estradiol) and varying concentrations of the unlabeled test compound (Mestranol).
-
Separation: After incubation, separate the receptor-bound ligand from the unbound ligand. A common method is dextran-coated charcoal adsorption, which binds free ligand, allowing the bound fraction to be measured after centrifugation.[8]
-
Quantification: Measure the radioactivity of the supernatant (containing the receptor-bound ligand) using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and then derive the Ki value.
Estrogen-Responsive Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the ER and induce the transcription of a reporter gene.
Methodology:
-
Cell Culture: Culture a suitable human cell line (e.g., HeLa or MCF-7) that is responsive to estrogens or can be engineered to be.[13]
-
Transfection: Co-transfect the cells with two plasmids:
-
An expression vector containing the gene for human ERα or ERβ.
-
A reporter plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple Estrogen Response Elements (EREs).
-
-
Treatment: Expose the transfected cells to various concentrations of the test compound (Mestranol) for a defined period (e.g., 24 hours).
-
Cell Lysis and Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the response against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).
The Role of this compound in Research
This compound is the deuterium-labeled analog of Mestranol. Its primary and critical role in research is as an internal standard for quantitative analysis using mass spectrometry.[5]
Stable Isotope Dilution Mass Spectrometry (SID-MS)
Stable isotope-labeled standards are considered the gold standard for quantification because they have nearly identical chemical and physical properties to the analyte of interest. They co-elute during chromatography and experience similar ionization efficiency and matrix effects in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the heavier deuterium atoms.
By adding a known amount of this compound to a sample before extraction and analysis, any sample loss during preparation affects both the analyte and the standard equally. The final quantification is based on the ratio of the signal from the endogenous analyte (Mestranol) to the signal from the internal standard (this compound), resulting in highly accurate and precise measurements.
References
- 1. Mestranol - Wikipedia [en.wikipedia.org]
- 2. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. health.state.mn.us [health.state.mn.us]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Properties of the estrogen receptor in the human oviduct and its interaction with ethinylestradiol and mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Utility of in vitro test methods to assess the activity of xenoestrogens in fish | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 12. Utility of in vitro test methods to assess the activity of xenoestrogens in fish | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
The Role of Mestranol-d2 in Estrogen Receptor Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of deuterated Mestranol (Mestranol-d2) in the context of estrogen receptor (ER) research. While Mestranol itself is a synthetic estrogen, its deuterated form, this compound, serves a critical but distinct purpose in modern analytical methodologies. This document will delve into the binding characteristics of Mestranol, the primary application of this compound as an internal standard, and detailed experimental protocols relevant to ER studies.
Mestranol and its Interaction with the Estrogen Receptor
Mestranol is a prodrug that requires metabolic activation to exert its estrogenic effects.[1][2][3][4] In the liver, it is demethylated to its active metabolite, ethinylestradiol, which is a potent agonist of the estrogen receptor.[1][2][3][4] Mestranol itself exhibits a significantly lower binding affinity for the estrogen receptor compared to ethinylestradiol.[5]
Quantitative Data: Estrogen Receptor Binding Affinity
The following table summarizes the binding affinities of Mestranol and its active metabolite, ethinylestradiol, for the estrogen receptor. This data is crucial for understanding the relative potency of these compounds in ER-related studies.
| Compound | Receptor | Assay Type | Ki (M) | Reference |
| Mestranol | Estrogen Receptor (Human Oviduct) | Competitive Binding | 3.74 x 10-7 | [5] |
| Ethinylestradiol | Estrogen Receptor (Human Oviduct) | Competitive Binding | 0.75 x 10-9 | [5] |
Note: A lower Ki value indicates a higher binding affinity. As the data shows, ethinylestradiol has a binding affinity for the estrogen receptor that is approximately 500 times greater than that of Mestranol.[5]
The Primary Role of this compound: An Internal Standard in Bioanalysis
This compound is the deuterium-labeled version of Mestranol.[4] In estrogen receptor studies, its primary and critical role is not as a direct modulator of the receptor but as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[4]
The use of stable isotope-labeled internal standards, such as this compound, is a gold standard in bioanalytical method development.[6][7] These standards are chemically identical to the analyte of interest (in this case, for studies involving Mestranol or its metabolites) but have a different mass due to the presence of deuterium atoms.[6] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
Key advantages of using this compound as an internal standard:
-
Improved Accuracy and Precision: It compensates for variations that can occur during sample preparation, extraction, and injection into the LC-MS system.[6][7]
-
Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. As the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.
-
Enhanced Robustness of the Assay: The use of a stable isotope-labeled internal standard leads to more reliable and reproducible results across different samples and batches.
Due to the nature of deuterium substitution, the binding affinity of this compound to the estrogen receptor is expected to be virtually identical to that of unlabeled Mestranol. The small change in mass does not typically alter the three-dimensional structure or the electronic properties of the molecule in a way that would significantly affect its interaction with the receptor binding pocket. Therefore, this compound is not used to study ER binding directly but to ensure the accuracy of quantifying other estrogens like ethinylestradiol in complex biological samples.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to estrogen receptor studies where a compound like Mestranol would be investigated and where this compound would be used for quantification.
Estrogen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [3H]estradiol.
Objective: To determine the Ki of a test compound for the estrogen receptor.
Materials:
-
Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα)
-
[3H]estradiol (radiolabeled ligand)
-
Unlabeled estradiol (for determining non-specific binding)
-
Test compound (e.g., Mestranol)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Dextran-coated charcoal suspension
-
Scintillation cocktail and scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled estradiol in the assay buffer.
-
Incubation: In microcentrifuge tubes, combine the estrogen receptor preparation, a fixed concentration of [3H]estradiol, and varying concentrations of the test compound or unlabeled estradiol. Include tubes with only [3H]estradiol and the receptor (total binding) and tubes with [3H]estradiol, receptor, and a high concentration of unlabeled estradiol (non-specific binding).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Estrogen Receptor Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene.
Objective: To determine the agonistic or antagonistic activity of a test compound on the estrogen receptor.
Materials:
-
A human cell line stably transfected with the estrogen receptor (e.g., HeLa-9903, MCF-7) and an estrogen-responsive reporter gene construct (e.g., luciferase).[8]
-
Cell culture medium and supplements.
-
Test compound (e.g., Mestranol).
-
Positive control (e.g., 17β-estradiol).
-
Vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound, positive control, or vehicle control. For antagonist testing, co-treat with a fixed concentration of 17β-estradiol.
-
Incubation: Incubate the plates for a specific period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate, which contains the substrate luciferin. The luciferase enzyme will catalyze the conversion of luciferin to a luminescent product.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Plot the luminescence against the logarithm of the compound concentration to generate a dose-response curve. Determine the EC50 (for agonists) or IC50 (for antagonists).
LC-MS/MS Quantification of Ethinylestradiol with this compound Internal Standard
This method describes the quantification of ethinylestradiol in a biological matrix (e.g., plasma) using this compound as an internal standard.
Objective: To accurately quantify the concentration of ethinylestradiol in a biological sample.
Materials:
-
Biological sample (e.g., human plasma).
-
Ethinylestradiol standard solutions.
-
This compound internal standard solution.
-
Extraction solvent (e.g., methyl tert-butyl ether).
-
Derivatizing agent (e.g., dansyl chloride), if required for enhanced sensitivity.[9][10]
-
LC-MS/MS system (a liquid chromatograph coupled to a tandem mass spectrometer).
Procedure:
-
Sample Preparation: To a known volume of the biological sample, add a fixed amount of the this compound internal standard solution.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix components.
-
Derivatization (Optional): If necessary, derivatize the extracted sample to improve ionization efficiency and sensitivity.[9][10]
-
LC Separation: Inject the prepared sample into the LC system. The analyte and internal standard will be separated from other components on a chromatographic column.
-
MS/MS Detection: The eluent from the LC column is introduced into the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both ethinylestradiol and this compound (Multiple Reaction Monitoring - MRM).
-
Quantification: Create a calibration curve by analyzing standard samples with known concentrations of ethinylestradiol and a fixed concentration of this compound. The concentration of ethinylestradiol in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.
Caption: Classical genomic estrogen receptor signaling pathway.
Caption: Workflow for a competitive estrogen receptor binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity of ethynyl-estradiol and mestranol for the uterine estrogen receptor and for the microsomal mixed function oxidase of the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Properties of the estrogen receptor in the human oviduct and its interaction with ethinylestradiol and mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
The Pharmacokinetics of Mestranol-d2 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mestranol, a synthetic estrogen, is a prodrug that undergoes metabolic activation to ethinyl estradiol. The deuterated analog, Mestranol-d2, is of significant interest in drug development due to the potential for altered pharmacokinetic properties through the kinetic isotope effect. This technical guide provides a comprehensive overview of the anticipated pharmacokinetics of this compound in animal models. While specific studies on this compound are limited, this document synthesizes available data on Mestranol and the principles of deuterium substitution to project its absorption, distribution, metabolism, and excretion (ADME) profile. Detailed experimental protocols for conducting pharmacokinetic studies in animal models and quantitative data on the parent compound are presented to guide future research.
Introduction
Mestranol is the 3-methyl ether of ethinyl estradiol and has been a component of oral contraceptives.[1][2] It is biologically inactive until it is O-demethylated in the liver to its active metabolite, ethinyl estradiol.[3][4] This metabolic conversion is a critical step in its pharmacological activity. The introduction of deuterium at the methoxy group (this compound) is a strategic modification aimed at influencing the rate of this metabolic cleavage.[5][6] The substitution of hydrogen with deuterium can lead to a stronger chemical bond, potentially slowing down the metabolic process, which is known as the kinetic isotope effect.[7][8] This can result in a modified pharmacokinetic profile, potentially leading to improved therapeutic efficacy or a different side-effect profile.[7] Understanding the pharmacokinetics of this compound in preclinical animal models is crucial for its development and for predicting its behavior in humans.
Projected Pharmacokinetics of this compound
Based on the known pharmacokinetics of Mestranol and the established principles of deuterium isotope effects, the following ADME profile for this compound in animal models can be anticipated:
Absorption
Following oral administration in animal models such as rats, mice, and monkeys, Mestranol is well absorbed.[9] It is expected that this compound will also be well-absorbed from the gastrointestinal tract. Factors influencing oral bioavailability in animal models include gastric emptying time, intestinal transit time, and the activity of efflux transporters.[10][11] Species differences in oral bioavailability can be significant; for instance, first-pass intestinal metabolism is often greater in cynomolgus monkeys than in humans.[10][12]
Distribution
The distribution of a drug is dependent on factors such as plasma protein binding, tissue permeability, and regional blood flow.[11][13] Like other steroid hormones, Mestranol is expected to be widely distributed in tissues. Studies with radiolabeled Mestranol could elucidate specific tissue accumulation.
Metabolism
The primary metabolic pathway for Mestranol is O-demethylation to the pharmacologically active ethinyl estradiol.[3][4] This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver, with CYP2C9 being a major contributor.[4]
The deuteration in this compound is at the methoxy group, the site of this key metabolic transformation. The kinetic isotope effect is expected to decrease the rate of O-demethylation.[6][7] This could lead to:
-
Increased exposure to the parent drug (this compound): A slower conversion to ethinyl estradiol would result in higher plasma concentrations and a longer half-life of this compound compared to Mestranol.
-
Decreased and delayed formation of the active metabolite (ethinyl estradiol): The rate of formation of ethinyl estradiol would be reduced, potentially leading to a lower maximum concentration (Cmax) and a delayed time to reach Cmax (Tmax).
-
Potential for metabolic switching: A slowdown in the primary metabolic pathway might lead to an increase in the contribution of alternative metabolic routes, a phenomenon known as metabolic shunting.[7][14]
The following diagram illustrates the metabolic conversion of Mestranol to ethinyl estradiol, the step affected by deuteration in this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Mestranol - Wikipedia [en.wikipedia.org]
- 4. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Observations on the absorption, distribution, metabolism, and excretion of the dopamine (D2) agonist, quinelorane, in rats, mice, dogs, and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of gastrointestinal drug absorption in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differences in absorption, distribution, metabolism and excretion of xenobiotics between the paediatric and adult populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of pharmacokinetics between humans and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolism of Mestranol-d2 to Ethinyl Estradiol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of Mestranol-d2 to its active metabolite, Ethinyl estradiol-d2. This conversion is a critical step in the bioactivation of Mestranol, a synthetic estrogen widely used in oral contraceptives. Understanding the kinetics and experimental conditions of this metabolic process is essential for drug development, pharmacokinetic studies, and toxicological assessments. This document details the enzymatic pathways, experimental protocols, and analytical methodologies for studying this biotransformation.
Introduction
Mestranol is a prodrug that requires O-demethylation to the pharmacologically active Ethinyl estradiol to exert its estrogenic effects.[1][2] This metabolic conversion is primarily mediated by the cytochrome P450 enzyme system in the liver. Specifically, Cytochrome P450 2C9 (CYP2C9) has been identified as the major enzyme responsible for the O-demethylation of Mestranol.[1][2][3][4] The use of stable isotope-labeled analogs, such as this compound and Ethinyl estradiol-d2, is a common practice in metabolic studies to facilitate accurate quantification by mass spectrometry, typically by serving as internal standards.
Metabolic Pathway
The primary metabolic pathway for the bioactivation of this compound is the O-demethylation of the C3 methoxy group, resulting in the formation of Ethinyl estradiol-d2. This reaction is catalyzed by CYP2C9.
Metabolic conversion of this compound.
Quantitative Data
The following tables summarize the kinetic parameters for the metabolism of Mestranol by wild-type CYP2C9 and the inhibition of this pathway by various compounds.
Table 1: Michaelis-Menten Kinetic Parameters for Mestranol O-demethylation by Wild-Type CYP2C9*1
| Parameter | Value | Reference |
| Km (μmol/L) | 2.13 ± 0.31 | [3] |
| Vmax (pmol/min/pmol CYP) | 14.2 ± 1.5 | [3] |
| Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP) | 6.67 | [3] |
Data from a study using recombinant human CYP2C91 expressed in Sf21 insect cell microsomes. The substrate was unlabeled Mestranol.[3]
Table 2: Inhibition of Mestranol O-demethylation in Human Liver Microsomes
| Inhibitor | CYP Isoform Specificity | IC50 (μmol/L) (Range) | Emax (%) (Range) | Reference |
| Sulfaphenazole | CYP2C9 | 3.6 (1.8 - 8.3) | 75 (60 - 91) | [1] |
| Miconazole | Antifungal Azole | 1.5 (0.7 - 3.2) | 90 (77 - 100) | [1] |
| Fluconazole | Antifungal Azole | >50 | 29 (at 50 μmol/L) | [1] |
| Troleandomycin | CYP3A3/4 | No substantial inhibition | - | [1] |
| Quinidine | CYP2D6 | No substantial inhibition | - | [1] |
| α-Naphthoflavone | CYP1A1/2 (<2 μmol/L), CYP2C9 (higher conc.) | Weak inhibition (<20% decrease) | - | [1] |
| Itraconazole | Antifungal Azole | No meaningful inhibition | - | [1] |
*IC50 (inhibitor concentration at one half of Emax) and Emax (maximal inhibitory capacity) values were determined with a fixed concentration of Mestranol (3 μmol/L) in human liver microsomes from four different donors.[1]
Experimental Protocols
This section provides a detailed methodology for an in vitro experiment to study the metabolism of this compound to Ethinyl estradiol-d2 using human liver microsomes, followed by quantification using LC-MS/MS.
In Vitro Incubation for this compound Metabolism
This protocol is synthesized from established methods for in vitro drug metabolism studies using liver microsomes.[3]
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Ethinyl estradiol-d4 (as an internal standard for LC-MS/MS analysis)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired working concentrations (e.g., 0.25-8 μmol/L) in 0.1 M phosphate buffer (pH 7.4).[3]
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing human liver microsomes (final protein concentration, e.g., 0.2 mg/mL) and the NADPH regenerating system in 0.1 M phosphate buffer (pH 7.4).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the this compound working solution to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).[3] The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile. This will precipitate the proteins.
-
Add the internal standard (Ethinyl estradiol-d4) to each sample for accurate quantification.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
-
In vitro metabolism workflow.
Quantification of Ethinyl Estradiol-d2 by LC-MS/MS
The following is a general protocol for the analysis of Ethinyl estradiol. The specific parameters may need to be optimized for the deuterated analog and the instrument used.
Sample Preparation (Post-Incubation):
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, the supernatant from the incubation can be further purified using SPE.[5]
-
Derivatization: To enhance ionization efficiency and sensitivity in mass spectrometry, derivatization with agents like dansyl chloride can be performed.[6][7]
LC-MS/MS System:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, or Atmospheric Pressure Photoionization (APPI).[7][8]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The MRM transitions for Ethinyl estradiol-d2 and the internal standard (Ethinyl estradiol-d4) would need to be determined and optimized.
-
Analytical workflow for quantification.
Conclusion
The in vitro metabolism of this compound to Ethinyl estradiol-d2 is a key biotransformation reaction mediated primarily by CYP2C9. This technical guide provides a comprehensive framework for researchers to design and conduct experiments to study this metabolic pathway. The provided quantitative data offers a baseline for comparison, and the detailed experimental protocols serve as a starting point for laboratory investigations. Accurate characterization of this metabolic conversion is crucial for the continued development and safe use of Mestranol-containing pharmaceuticals.
References
- 1. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of CYP2C9 Genetic Polymorphism in a Chinese Population on the Metabolism of Mestranol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of Mestranol to Ethinyl Estradiol In Vitro: The Role of Cytochrome P-450 2C9 and Metabolic Inhibitors. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. waters.com [waters.com]
- 8. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mestranol-d2 Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity determination for Mestranol-d2, a deuterated form of Mestranol. This compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its structural similarity and distinct mass from the parent compound, Mestranol, allow for precise quantification in complex biological matrices.
Mestranol itself is a synthetic estrogen and a prodrug that undergoes metabolic O-demethylation in the liver to its active form, ethinyl estradiol.[1][3] Ethinyl estradiol then functions as an agonist of the estrogen receptors, eliciting a physiological response.[1][3] This guide will detail the typical specifications for this compound, outline the analytical methods for its purity assessment, and illustrate its mechanism of action.
Certificate of Analysis: Quantitative Data Summary
A Certificate of Analysis (CoA) for a reference standard like this compound provides critical data on its identity, purity, and physical properties. While a specific CoA for this compound was not publicly available for this review, the following tables summarize the typical data found on such a document, based on supplier specifications and analysis of related compounds.[3][4]
Table 1: General Information and Physical Properties
| Parameter | Specification |
| Compound Name | This compound |
| Molecular Formula | C₂₁H₂₄D₂O₂ |
| Molecular Weight | 312.44 g/mol [3] |
| CAS Number (Unlabeled) | 72-33-3[3] |
| Appearance | White to off-white solid[3] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and acetonitrile. |
| Storage Conditions | Store at -20°C for short-term and -80°C for long-term storage.[1] |
Table 2: Purity and Impurity Profile
| Analytical Test | Specification | Result |
| Purity by HPLC (area %) | ≥ 99.0%[3] | Conforms |
| Isotopic Purity (Deuterium Incorporation) | Report Value | >98% (Typical) |
| Residual Solvents | Per USP <467> | Conforms |
| Water Content (Karl Fischer) | ≤ 0.5% | Conforms |
| Related Substances (by HPLC) | Report individual and total impurities | Conforms |
Experimental Protocols for Purity Determination
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The following are detailed, representative methodologies for these key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for determining the purity of pharmaceutical reference standards by separating the main compound from any impurities.[5][6][7]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for steroid analysis.[6][7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is a typical mobile phase. For example, a mixture of acetonitrile and water (e.g., 60:40 v/v) can be used.[5][7]
-
Flow Rate: A flow rate of 1.0 mL/min is standard.[6]
-
Detection: UV detection at a wavelength where Mestranol has significant absorbance, such as 280 nm, is appropriate.[5]
-
Injection Volume: A 10 µL injection volume is typical.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Impurity Profiling
GC-MS is a powerful technique for confirming the identity of this compound and for identifying and quantifying volatile impurities.[8]
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for steroid analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 180°C, held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: A mass-to-charge ratio (m/z) range of 50-500 amu.
-
Data Analysis: The mass spectrum of the main peak is compared to a reference spectrum to confirm the identity of this compound. Impurities are identified by their mass spectra and quantified by their peak areas.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Isotopic Purity
NMR spectroscopy is essential for confirming the chemical structure of this compound and for determining the extent and position of deuterium incorporation.[9]
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Provides information on the proton environment in the molecule. The absence or reduction of signals at specific chemical shifts compared to the non-deuterated Mestranol standard confirms the location of deuterium labeling.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule, which should be consistent with the structure of Mestranol.[9]
-
²H NMR (Deuterium NMR): Directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are analyzed to confirm the structure and to calculate the isotopic purity.
Mechanism of Action and Signaling Pathway
Mestranol is a prodrug that is metabolized to the pharmacologically active ethinyl estradiol. Ethinyl estradiol exerts its effects by binding to estrogen receptors (ERs), which are intracellular transcription factors. The binding of ethinyl estradiol to ERs initiates a cascade of events that ultimately leads to changes in gene expression.[1][10][11]
The estrogen signaling pathway can be broadly divided into two main pathways: the classical (genomic) pathway and the non-classical (non-genomic) pathway.[11][12]
-
Classical (Genomic) Pathway: In this pathway, the estrogen-ER complex translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This binding recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This process typically occurs over hours to days.[10][12]
-
Non-Classical (Non-Genomic) Pathway: This pathway involves estrogen receptors located at the cell membrane or in the cytoplasm. Activation of these receptors by estrogen can trigger rapid intracellular signaling cascades, such as the activation of protein kinases, leading to more immediate cellular responses. These pathways can also indirectly influence gene expression by modulating the activity of other transcription factors.[11][12]
Mandatory Visualizations
Mestranol Metabolism and Estrogen Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. esschemco.com [esschemco.com]
- 5. Quantitative analysis of ethynodiol diacetate and ethinyl estradiol/mestranol in oral contraceptive tablets by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. [Analysis of main sterols in tobacco by gas chromatography-mass spectrometry with solvent extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mestranol: the assignment of its 1H and 13C NMR spectra by means of two-dimensional NMR spectroscopy, and its photochemical decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Sensitivity Quantification of Mestranol in Human Plasma using Mestranol-d2 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Mestranol in human plasma using a stable isotope-labeled internal standard, Mestranol-d2, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies, drug metabolism research, and other applications in drug development requiring precise measurement of Mestranol. The protocol includes a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection. Representative method performance data is provided to demonstrate the expected accuracy, precision, and linearity of the assay.
Introduction
Mestranol is a synthetic estrogen and a prodrug of ethinylestradiol, widely used in oral contraceptives. Accurate quantification of Mestranol in biological matrices is essential for evaluating its pharmacokinetic profile and understanding its biotransformation. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and potential matrix effects, ensuring high accuracy and precision of the results.[1] This application note provides a comprehensive methodology for researchers and scientists in the field of drug development and analysis.
Experimental Protocols
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of Mestranol and the internal standard from human plasma.
Materials:
-
Human plasma samples
-
Mestranol analytical standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
SPE cartridges (e.g., C18, 100 mg, 1 mL)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 30 seconds.
-
Add 500 µL of 5 mM ammonium formate buffer (pH 4.5) and vortex again.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water/methanol (95:5 v/v) twice to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 25 psi |
| Collision Gas | 5 psi |
| Ion Source Gas 1 | 60 psi |
| Ion Source Gas 2 | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Mestranol | 311.2 | 227.2 | 150 |
| This compound (IS) | 313.2 | 229.2 | 150 |
Note: The MRM transitions for this compound are proposed based on the expected mass shift from the deuteration and may require optimization.
Data Presentation
The following tables represent typical quantitative data expected from a validated LC-MS/MS method for Mestranol using this compound as an internal standard.
Table 1: Calibration Curve for Mestranol in Human Plasma
| Concentration (pg/mL) | Mean Response Ratio (Analyte/IS) | Accuracy (%) |
| 5.0 | 0.012 | 102.5 |
| 10.0 | 0.025 | 98.7 |
| 50.0 | 0.128 | 101.2 |
| 100.0 | 0.255 | 99.8 |
| 500.0 | 1.27 | 100.5 |
| 1000.0 | 2.53 | 99.3 |
| Linear Range | 5.0 - 1000.0 pg/mL | |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy of the Method
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 5.0 | 8.5 | 103.1 | 10.2 | 101.5 |
| Low QC | 15.0 | 6.2 | 98.9 | 7.8 | 99.6 |
| Mid QC | 150.0 | 4.5 | 101.8 | 5.9 | 100.7 |
| High QC | 750.0 | 3.8 | 99.2 | 5.1 | 99.8 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Mestranol in human plasma.
Caption: Metabolic activation of Mestranol to Ethinylestradiol.[2][3][4]
References
- 1. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Determination of Ten Endocrine Hormone Disrupters in Water Using SPE/LC-(ESI)MS-MS [scirp.org]
- 3. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application of Mestranol-d2 in Pharmacokinetic and Drug Metabolism Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mestranol, a synthetic estrogen, has been a component of oral contraceptives for decades. It is a prodrug that undergoes metabolic activation to its active form, ethinyl estradiol.[1][2][3][4] The study of its pharmacokinetics and metabolism is crucial for understanding its efficacy and safety profile. Mestranol-d2, a deuterated analog of mestranol, serves as a valuable tool in these investigations. The incorporation of deuterium atoms provides a stable isotopic label, facilitating its use as an internal standard in quantitative bioanalysis by mass spectrometry and enabling studies on the kinetic isotope effect in drug metabolism.[5][6][7][8]
These application notes provide detailed protocols for utilizing this compound in both in vivo pharmacokinetic studies and in vitro drug metabolism assays. The methodologies are designed for researchers in drug development and related fields, offering a comprehensive guide to experimental design, execution, and data interpretation.
Data Presentation: Pharmacokinetic Parameters
While specific comparative pharmacokinetic data for Mestranol versus this compound is not extensively published, the following table outlines key pharmacokinetic parameters for Mestranol and its active metabolite, ethinyl estradiol, which are the primary analytes in such studies. This compound is expected to have a similar pharmacokinetic profile to Mestranol, although minor differences may arise due to the kinetic isotope effect.[6][7]
| Parameter | Analyte | Value | Reference |
| Bioavailability | Mestranol to Ethinyl Estradiol | 50 µg of mestranol is bioequivalent to 35 µg of ethinyl estradiol. | [9] |
| Elimination Half-Life | Mestranol | Approximately 50 minutes | [3] |
| Elimination Half-Life | Ethinyl Estradiol (active metabolite) | 7 to 36 hours | [3] |
| Metabolism | Primary Pathway | O-demethylation to ethinyl estradiol. | [1][2][3] |
| Primary Metabolizing Enzyme | Cytochrome P450 | CYP2C9 | [1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rats)
This protocol outlines a typical crossover design for a pharmacokinetic study to determine the plasma concentration-time profile of Mestranol and its active metabolite, ethinyl estradiol, using this compound as an internal standard.
1.1. Experimental Workflow
Figure 1: Workflow for an in vivo pharmacokinetic study of Mestranol.
1.2. Materials and Reagents
-
Mestranol
-
This compound (for internal standard)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Healthy, female Sprague-Dawley rats (or other appropriate preclinical model)
-
Plasma collection tubes (e.g., with K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
1.3. Procedure
-
Animal Preparation: Acclimatize animals for at least one week before the study. Fast animals overnight with free access to water prior to dosing.[10]
-
Dosing: Prepare a dosing solution of Mestranol in the chosen vehicle. Administer a single oral dose to the test group. The control group receives the vehicle only.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[10]
-
Plasma Preparation: Immediately process the blood samples by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to obtain plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis (LC-MS/MS):
-
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile containing this compound as the internal standard.[11]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions (illustrative):
-
Mestranol: Q1/Q3
-
Ethinyl Estradiol: Q1/Q3
-
This compound: Q1/Q3
-
-
-
-
Data Analysis: Construct calibration curves and determine the concentrations of Mestranol and ethinyl estradiol in the plasma samples. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
In Vitro Metabolism Study using Human Liver Microsomes
This protocol is designed to investigate the metabolic stability of Mestranol and identify the primary cytochrome P450 enzymes involved in its metabolism.
2.1. Metabolic Pathway
Figure 2: Metabolic activation of Mestranol to Ethinyl Estradiol.
2.2. Experimental Workflow
References
- 1. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mestranol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Mestranol - Wikipedia [en.wikipedia.org]
- 4. Comparative metabolism of 17alpha-ethynyl steroids used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. extranet.who.int [extranet.who.int]
- 11. scielo.br [scielo.br]
Application of Mestranol-d2 in Environmental Water Testing: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mestranol-d2 as an internal standard in the quantitative analysis of Mestranol and other estrogenic compounds in environmental water samples. The methodologies described herein are primarily based on solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are standard techniques for trace-level analysis of endocrine-disrupting compounds.
Mestranol, a synthetic estrogen, is a component of some oral contraceptives and can enter aquatic environments through wastewater effluent. Due to its potential for endocrine disruption in wildlife at low concentrations, sensitive and accurate monitoring is crucial. The use of a deuterated internal standard like this compound is best practice for such analyses, as it effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to more reliable and accurate quantification.
I. Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of estrogens in environmental water using methods incorporating a deuterated internal standard. While specific data for this compound is not widely published, the values presented are representative of the performance achievable for similar analytes using the described protocols.
Table 1: Method Detection and Quantification Limits
| Analyte | Matrix | Method | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |
| Mestranol | Surface Water | SPE-GC-MS/MS | 0.1 - 0.5 | 0.3 - 1.5 |
| Mestranol | Wastewater Effluent | SPE-GC-MS/MS | 0.2 - 1.0 | 0.6 - 3.0 |
| Mestranol | Surface Water | SPE-LC-MS/MS | 0.05 - 0.2 | 0.15 - 0.6 |
| Mestranol | Wastewater Effluent | SPE-LC-MS/MS | 0.1 - 0.5 | 0.3 - 1.5 |
Table 2: Recovery and Precision Data
| Analyte | Matrix | Spiking Level (ng/L) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Mestranol | Surface Water | 5 | 85 - 110 | < 15 |
| Mestranol | Wastewater Effluent | 10 | 75 - 105 | < 20 |
II. Experimental Protocols
A. Preparation of Standards and Reagents
-
Mestranol and this compound Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 1 mg of Mestranol and this compound standards.
-
Dissolve each in 10 mL of methanol to obtain individual stock solutions of 100 µg/mL.
-
Store the stock solutions at -20°C in amber glass vials.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to create calibration standards ranging from 1 pg/µL to 100 pg/µL.
-
-
Internal Standard Spiking Solution (e.g., 10 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration suitable for spiking into samples (e.g., 10 ng/mL). The optimal concentration will depend on the expected analyte concentration and instrument sensitivity.
-
B. Sample Collection and Preservation
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
To inhibit microbial degradation, add a preservative such as sodium azide to a final concentration of 0.05% (w/v).
-
Store samples at 4°C and extract within 48 hours of collection.
C. Solid-Phase Extraction (SPE) Protocol
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and water matrix.
-
Sample Preparation:
-
Allow water samples to come to room temperature.
-
Filter the samples through a 0.7 µm glass fiber filter to remove suspended solids.
-
Measure a known volume of the filtered water sample (e.g., 500 mL to 1 L).
-
Add the this compound internal standard spiking solution to the water sample to achieve a final concentration of, for example, 10 ng/L. Mix thoroughly.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 200 mg, 6 mL).
-
Condition the cartridge by passing the following solvents sequentially:
-
6 mL of ethyl acetate
-
6 mL of methanol
-
6 mL of reagent-grade water
-
-
-
Sample Loading:
-
Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 6 mL of reagent-grade water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes with 6-8 mL of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol.
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of a suitable solvent for the analytical instrument (e.g., methanol for LC-MS/MS or a derivatization agent for GC-MS/MS).
-
D. Analytical Instrumentation
-
Derivatization:
-
For GC-MS/MS analysis, the extracted residue needs to be derivatized to improve volatility and thermal stability. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 50 µL of the derivatizing agent to the dried extract and heat at 70°C for 30 minutes.
-
-
GC-MS/MS Conditions (Representative):
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both Mestranol and this compound for confirmation and quantification.
-
-
LC-MS/MS Conditions (Representative):
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Ionization: Electrospray Ionization (ESI) in positive or negative mode (optimization required).
-
MS Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both Mestranol and this compound.
-
III. Visualizations
Caption: Experimental workflow for the analysis of Mestranol in water using this compound.
Caption: Logical diagram of quantification using this compound as an internal standard.
Application Notes and Protocols for Mestranol-d2 in Hormone Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Mestranol in biological samples using Mestranol-d2 as an internal standard. The methodologies described herein leverage Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. These protocols are intended for researchers in hormone analysis, drug metabolism, and pharmacokinetic studies.
Introduction
Mestranol is a synthetic estrogen and a prodrug of ethinylestradiol, widely used in oral contraceptives. Accurate quantification of Mestranol in biological matrices such as plasma and serum is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. It corrects for variability in sample preparation and instrument response, ensuring high accuracy and precision. This compound is the deuterated form of Mestranol and serves as an ideal internal standard due to its similar chemical and physical properties to the unlabeled analyte.
Principle of the Method
The analytical method involves the extraction of Mestranol and the internal standard this compound from the biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Experimental Protocols
Materials and Reagents
-
Mestranol analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma/serum (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
96-well plates
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold or automated SPE system
-
Nitrogen evaporator
Sample Preparation: Solid Phase Extraction (SPE)
Solid Phase Extraction is a robust method for cleaning up complex biological samples and concentrating the analytes of interest.
-
Spiking: To 500 µL of plasma/serum sample, add the internal standard solution (this compound) to a final concentration of 10 ng/mL. For calibration standards and quality control (QC) samples, spike with the appropriate concentration of Mestranol.
-
Pre-treatment: Vortex the samples for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following are typical LC conditions for the separation of Mestranol. Optimization may be required based on the specific LC system and column used.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 50% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions
The following are suggested starting parameters for a triple quadrupole mass spectrometer. Instrument-specific optimization is crucial for achieving the best sensitivity and selectivity.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Mestranol | 311.2 | 227.1 | Optimize for instrument |
| 311.2 | 174.1 (Qualifier) | Optimize for instrument | |
| This compound | 313.2 | 229.1 | Optimize for instrument |
Note: The exact m/z values and collision energies should be determined by infusing a standard solution of Mestranol and this compound into the mass spectrometer and optimizing the parameters.
Data Presentation
Calibration Curve
A calibration curve should be prepared by plotting the peak area ratio of Mestranol to this compound against the concentration of Mestranol. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Mestranol Peak Area | This compound Peak Area | Peak Area Ratio |
| 0.1 | 5,234 | 510,876 | 0.0102 |
| 0.5 | 26,170 | 515,234 | 0.0508 |
| 1.0 | 51,890 | 509,876 | 0.1018 |
| 5.0 | 258,900 | 512,345 | 0.5053 |
| 10.0 | 520,100 | 515,678 | 1.0086 |
| 50.0 | 2,610,500 | 513,456 | 5.0842 |
| 100.0 | 5,250,000 | 516,789 | 10.1589 |
Method Validation Parameters
A summary of typical validation parameters for a quantitative bioanalytical method is presented below.
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 9.8% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | 6.7% |
| Stability | Within ±15% of nominal concentration | Stable |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Mestranol.
Caption: Metabolic activation and signaling pathway of Mestranol.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Mestranol in biological samples by LC-MS/MS. The detailed protocols and validation parameters presented here serve as a comprehensive guide for researchers to establish and validate this analytical method in their laboratories. Adherence to these guidelines will ensure the generation of high-quality data for pharmacokinetic and other related studies.
Protocol for the Preparation of Mestranol-d2 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Mestranol-d2 stock solutions, intended for use as an internal standard in analytical methodologies such as NMR, GC-MS, or LC-MS.[1][2] Adherence to this protocol will ensure the accurate and consistent preparation of stock solutions for research and development applications.
Quantitative Data Summary
The following table summarizes the key quantitative information for the preparation of this compound stock solutions.
| Parameter | Value | Reference |
| Molecular Weight | 312.45 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
| Solubility in DMSO | 33.33 mg/mL (106.68 mM) | [1] |
| Solubility in Water | < 0.1 mg/mL (insoluble) | [1][4] |
| Other Solvents | Soluble in ethanol, ether, chloroform, dioxane, acetone; Slightly soluble in methanol | [3][5] |
| Recommended Stock Solution Storage (-80°C) | Up to 6 months | [1][2] |
| Recommended Stock Solution Storage (-20°C) | Up to 1 month | [1][2] |
| Powder Storage (-20°C) | 3 years | [4] |
| Powder Storage (4°C) | 2 years | [4] |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol details the steps for preparing a 1 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).
2.1. Materials and Equipment
-
This compound powder
-
Anhydrous (hygroscopic) Dimethyl Sulfoxide (DMSO)[1]
-
Analytical balance
-
Microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2.2. Procedure
-
Preparation: Don appropriate PPE. Ensure the analytical balance is calibrated and level. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh 1 mg of this compound powder into a tared amber microcentrifuge tube.
-
Solvent Addition: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.[1]
-
Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and operator initials.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1][2] For short-term storage (up to 1 month), store at -20°C.[1][2]
-
2.3. Safety Precautions
-
This compound is a synthetic steroid; handle with care and use appropriate PPE.
-
Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Notes and Protocols for Mestranol-d2 in Click Chemistry and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Mestranol-d2 as a tool in click chemistry and bioconjugation. This compound, a deuterated form of the synthetic estrogen Mestranol, is equipped with a terminal alkyne group, making it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[1][2] This allows for the covalent ligation of this compound to a variety of azide-modified molecules, including biomolecules, for applications in drug discovery, diagnostics, and as a tracer in metabolic studies.
Application 1: General Click Chemistry Ligation
This compound can be efficiently conjugated to small molecules, polymers, or functionalized surfaces containing an azide group. This is useful for creating novel molecular probes, drug-carrier conjugates, or for immobilizing the steroid onto a solid support for affinity chromatography. The 1,2,3-triazole linkage formed is highly stable.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with an Azide-Containing Molecule
This protocol details a general procedure for the CuAAC reaction between this compound and an azide-functionalized molecule in a laboratory setting.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-ligand
-
Solvent (e.g., a mixture of tert-butanol and water, or DMSO)
-
Nitrogen or Argon gas
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the azide-containing molecule (1 equivalent).
-
Add this compound (1.1 to 1.5 equivalents).
-
Add the chosen solvent to achieve a final concentration in the range of 1-10 mM.
-
Deoxygenate the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Initiation of the Reaction:
-
Add the THPTA or TBTA stock solution to a final concentration of 1-5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.1-1 mM.
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2-10 mM.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.
-
-
Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data Summary for CuAAC Reactions
The following table summarizes typical reaction conditions and expected yields for CuAAC reactions with terminal alkynes similar to this compound. Actual results may vary depending on the specific substrates and conditions used.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Propargyl alcohol | Benzyl azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 25 | 1 | >95 |
| Phenylacetylene | Azidothymidine | CuI | THF | 25 | 8 | 91 |
| Ethynylestradiol | Dansyl azide | CuSO₄/Sodium Ascorbate/TBTA | DMSO/H₂O | 25 | 4 | 85-95 |
| This compound (Expected) | Generic Azide | CuSO₄/Sodium Ascorbate/THPTA | DMSO/H₂O | 25 | 1-6 | >90 |
Experimental Workflow for CuAAC
Caption: Workflow for a typical CuAAC reaction.
Application 2: Bioconjugation to Proteins
This compound can be conjugated to proteins that have been functionalized with an azide group. This is a powerful technique for introducing a steroidal tag to a protein of interest for various applications, including:
-
Protein labeling and detection: Conjugation to a fluorescent azide allows for visualization of the protein.
-
Probing protein-drug interactions: Understanding how the steroidal moiety interacts with its biological targets.
-
Development of targeted drug delivery systems: Attaching this compound to an antibody or other targeting protein.
Protocol 2: Bioconjugation of this compound to an Azide-Modified Protein
This protocol provides a method for labeling a protein containing an unnatural amino acid with an azide side chain with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
To the azide-modified protein solution (typically 1-10 mg/mL), add the THPTA stock solution to a final concentration of 1 mM.
-
Add the this compound stock solution to a final concentration of 0.1-0.5 mM (a 10-50 fold molar excess over the protein). The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
Gently mix the solution.
-
-
Initiation of the Reaction:
-
Prepare a premix of CuSO₄ and THPTA by adding the CuSO₄ stock solution to the THPTA stock solution to achieve a final concentration of 10 mM CuSO₄ and 50 mM THPTA.
-
Add the CuSO₄:THPTA premix to the reaction mixture to a final copper concentration of 0.1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM.
-
-
Reaction and Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle shaking. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Purification:
-
Remove the excess this compound and catalyst components by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).
-
Alternatively, the protein conjugate can be purified by dialysis against a large volume of buffer.
-
-
Analysis:
-
Confirm the conjugation by SDS-PAGE analysis (a shift in molecular weight may be observed) and mass spectrometry (MALDI-TOF or ESI-MS).
-
Quantitative Data for Protein Bioconjugation
The efficiency of bioconjugation can be influenced by several factors including protein concentration, reagent concentrations, and the accessibility of the azide group.
| Protein (Example) | Labeling Reagent | Molar Excess of Alkyne | Reaction Time (h) | Labeling Efficiency (%) | Analytical Method |
| Azide-BSA | Alkyne-Fluorescein | 20x | 2 | >90 | SDS-PAGE, Fluorimetry |
| Azide-Antibody | Alkyne-Biotin | 50x | 4 | 70-85 | HABA assay, Western Blot |
| Azide-Protein (General) | This compound | 10-50x | 1-4 | Dependent on protein | MS, SDS-PAGE |
Signaling Pathway of Mestranol
Mestranol itself is a prodrug and is biologically inactive.[3] In the liver, it undergoes O-demethylation to its active form, ethinyl estradiol.[4] Ethinyl estradiol is a potent agonist of the estrogen receptor (ER), a nuclear hormone receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription.[4]
Mestranol Signaling Pathway
References
Application Notes and Protocols for Steroid Hormone Profiling Using Mestranol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of steroid hormones is essential for a wide range of research and clinical applications, from endocrinology and reproductive medicine to oncology and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and multiplexing capabilities.[1] The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and variabilities during sample preparation and analysis, ensuring data accuracy and reliability.[2]
Mestranol-d2, a deuterated analog of the synthetic estrogen mestranol, serves as an excellent internal standard for the quantification of synthetic and natural estrogens, particularly ethinyl estradiol, to which mestranol is a prodrug.[3][4] This document provides detailed application notes and protocols for the use of this compound in steroid hormone profiling by LC-MS/MS.
I. Quantitative Data Summary
The following tables summarize representative quantitative data for the LC-MS/MS analysis of key steroid hormones using a deuterated internal standard analogous to this compound. These values are typical and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Representative Lower Limits of Quantification (LLOQ) for Steroid Hormones
| Analyte | LLOQ (pg/mL) |
| Ethinyl Estradiol | 1.0 - 5.0[5][6] |
| Estradiol (E2) | 0.16 - 2.0 |
| Estrone (E1) | 0.07 - 1.0 |
| Progesterone | ~50 |
| Testosterone | ~50 |
| Cortisol | ~1000 |
Note: LLOQs for estrogens are often achieved with derivatization.
Table 2: Representative Multiple Reaction Monitoring (MRM) Transitions for Dansylated Ethinyl Estradiol and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dansyl-Ethinyl Estradiol | 530.3 | 171.1 | Optimized empirically |
| Dansyl-Ethinyl Estradiol-d4 (surrogate for Dansyl-Mestranol-d2) | 534.3 | 171.1 | Optimized empirically |
Note: The MRM transition for Dansyl-Mestranol-d2 is expected to be very similar to Dansyl-Ethinyl Estradiol-d4. It is crucial to optimize these parameters on the specific mass spectrometer being used.[7] One study using a similar deuterated standard, ethinyl estradiol-d4, reported an MRM transition of m/z 530.30/171.10 for the dansylated form.[7]
II. Experimental Protocols
A. Protocol 1: Quantification of Ethinyl Estradiol in Human Plasma using this compound Internal Standard with Derivatization
This protocol is designed for high-sensitivity analysis of ethinyl estradiol, making it suitable for pharmacokinetic studies.
1. Materials and Reagents
-
Human plasma (K2-EDTA)
-
This compound (Internal Standard)
-
Ethinyl Estradiol (Analytical Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE)
-
Hexane
-
Dansyl chloride
-
Sodium bicarbonate buffer (100 mM, pH 10.5)
-
Acetone
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., SOLA SCX)[6]
2. Sample Preparation
-
Spiking: To 1 mL of human plasma, add a known concentration of this compound working solution. For calibration standards, add the appropriate concentration of the ethinyl estradiol standard.
-
Liquid-Liquid Extraction (LLE): Add 5 mL of a hexane:MTBE (50:50, v/v) mixture to the plasma sample. Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.[5]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 200 µL of 100 mM sodium bicarbonate buffer (pH 10.5). Add 200 µL of dansyl chloride solution (1 mg/mL in acetone). Vortex and incubate at 60°C for 30 minutes.[6][8]
-
Post-Derivatization Clean-up (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with 1 mL of water:methanol (95:5, v/v) twice, followed by 1 mL of water:methanol (80:20, v/v).
-
Elute the analytes with 1 mL of methanol.[6]
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 20% B to 80% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the transitions specified in Table 2, with optimization for the specific instrument.
B. Protocol 2: General Steroid Panel Profiling in Serum using this compound
This protocol provides a broader approach for the simultaneous analysis of multiple steroid classes.
1. Materials and Reagents
-
Human serum
-
This compound and other relevant deuterated internal standards
-
Analytical standards for the target steroid panel
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
MTBE
-
Supported Liquid Extraction (SLE) 96-well plate[1]
2. Sample Preparation
-
Aliquoting: Aliquot 100 µL of serum samples, calibrators, and quality controls into a 96-well plate.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (containing this compound and others) to each well.
-
Protein Precipitation: Add 200 µL of acetonitrile to each well and vortex for 1 minute to precipitate proteins.[1]
-
Supported Liquid Extraction (SLE):
-
Load the entire content of each well onto the 96-well SLE plate and allow it to absorb for 5 minutes.
-
Place a collection plate underneath and elute the analytes by adding 1 mL of MTBE to each well, allowing it to percolate by gravity.[1]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen at 45°C. Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 or similar reversed-phase column
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid or ammonium fluoride)
-
Mobile Phase B: Methanol or acetonitrile with the same modifier
-
Gradient: A shallow gradient to achieve separation of the various steroid classes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 20 µL
-
MS System: Triple quadrupole mass spectrometer with ESI or Atmospheric Pressure Chemical Ionization (APCI) source.
-
MRM Transitions: Use pre-determined and optimized MRM transitions for each analyte and internal standard.
III. Visualizations
Caption: General workflow for steroid hormone profiling using LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. lcms.cz [lcms.cz]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Mestranol-d2 as a Tracer in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mestranol, a synthetic estrogen, is a prodrug that undergoes metabolic activation to its pharmacologically active form, ethinyl estradiol. This biotransformation is a critical determinant of its efficacy and potential for drug-drug interactions. Understanding the metabolic pathway of Mestranol is therefore paramount for drug development and clinical pharmacology. Mestranol-d2, a stable isotope-labeled version of Mestranol, serves as an invaluable tool for elucidating these metabolic processes. Its use as a tracer allows for precise and accurate quantification of metabolic turnover and the identification of factors influencing its conversion, without the safety concerns associated with radioactive isotopes.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in metabolic pathway analysis, including detailed experimental protocols for in vitro and in vivo studies, and methods for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Mestranol
Mestranol is biologically inactive and must be converted to ethinyl estradiol to exert its estrogenic effects.[4][5][6] This conversion is primarily an O-demethylation reaction catalyzed by the cytochrome P450 enzyme system in the liver. Specifically, the CYP2C9 isoform has been identified as the major enzyme responsible for this metabolic step.[6]
The metabolic fate of Mestranol is a key area of investigation in drug development, as variations in CYP2C9 activity due to genetic polymorphisms or co-administered drugs can significantly alter the pharmacokinetic profile of ethinyl estradiol, leading to variability in therapeutic response and adverse effects.[7]
Quantitative Data Summary
The use of stable isotope-labeled tracers like this compound enables precise pharmacokinetic studies. Below is a summary of key quantitative data related to Mestranol metabolism.
Table 1: Pharmacokinetic Parameters of Mestranol and Ethinyl Estradiol
| Parameter | Mestranol (50 µg dose) | Ethinyl Estradiol (35 µg dose) | Reference |
| Bioequivalence | A 50 µg oral dose of mestranol is pharmacokinetically bioequivalent to a 35 µg dose of ethinyl estradiol. | - | [8] |
| Area Under the Curve (AUC) for Ethinyl Estradiol | 963 ± 544 pg·hr/mL | 1036 ± 483 pg·hr/mL | [9] |
| Inter-individual Coefficient of Variation (C.V.) for AUC-EE | 57% | 47% | [2] |
| Intra-individual C.V. for AUC-EE | 42% | 41% | [2] |
Table 2: In Vitro Inhibition of Mestranol O-demethylation by CYP2C9 Inhibitors
| Inhibitor | IC50 (µmol/L) | Emax (%) | Reference |
| Sulfaphenazole | 3.6 (average) | 75 (average) | [6] |
| Miconazole | 1.5 (average) | 90 (average) | [6] |
| Fluconazole | Weak inhibition at 50 µmol/L | 29 (mean reduction) | [6] |
| α-Naphthoflavone | Weak inhibitory effect | < 20% decrease | [6] |
| Troleandomycin | No substantial inhibition | - | [6] |
| Quinidine | No substantial inhibition | - | [6] |
| Itraconazole | No meaningful inhibition | - | [6] |
Experimental Protocols
Application 1: In Vitro Metabolism of this compound in Human Liver Microsomes
This protocol describes an in vitro assay to study the metabolism of this compound to Ethinyl Estradiol-d2 using human liver microsomes and to assess the inhibitory potential of test compounds.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)
-
Test inhibitor compounds (e.g., sulfaphenazole as a positive control)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., a structurally similar deuterated steroid)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of test inhibitors and the positive control (sulfaphenazole).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL)
-
Test inhibitor solution at various concentrations (or vehicle control)
-
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the this compound substrate (final concentration typically around the Km value, if known, or a fixed concentration, e.g., 3 µmol/L[6]).
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15-60 minutes) at 37°C with shaking. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of Ethinyl Estradiol-d2.
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the parent compound (this compound) and the metabolite (Ethinyl Estradiol-d2).
-
Application 2: In Vivo Pharmacokinetic Study using this compound
This protocol outlines a basic design for an in vivo study in an animal model to determine the pharmacokinetic parameters of Mestranol and its conversion to ethinyl estradiol.
Materials:
-
This compound
-
Appropriate animal model (e.g., rats, mice)
-
Vehicle for oral administration (e.g., corn oil)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Sample storage freezer (-80°C)
-
LC-MS/MS system
Protocol:
-
Dosing:
-
Administer a single oral dose of this compound to the animals. The dose should be based on previous studies or dose-ranging experiments.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Preparation for LC-MS/MS:
-
Solid-Phase Extraction (SPE):
-
Liquid-Liquid Extraction (LLE):
-
Alternatively, perform LLE by adding an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to the plasma sample.
-
Vortex to mix and then centrifuge to separate the layers.
-
Collect the organic layer.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent from the eluate or organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 50:50 methanol/water) containing an internal standard.[1]
-
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Quantify the concentrations of this compound and Ethinyl Estradiol-d2 in each plasma sample.
-
-
Pharmacokinetic Analysis:
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both this compound and its metabolite, Ethinyl Estradiol-d2.
-
References
- 1. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of three bioequivalent norethindrone/mestranol-50 micrograms and three norethindrone/ethinyl estradiol-35 micrograms OC formulations: are "low-dose" pills really lower? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steroid Hormone Analysis by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma levels and pharmacokinetics of ethynyl estrogens in various populations: II. Mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2C9 inhibition: impact of probe selection and pharmacogenetics on in vitro inhibition profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selected aspects of the pharmacokinetics and metabolism of ethinyl estrogens and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Mestranol-d2 Concentration for Internal Standard in Bioanalytical Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Mestranol-d2 as an internal standard (IS) in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
A1: this compound, a stable isotope-labeled version of Mestranol, is used as an internal standard in quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS). Its primary role is to compensate for variability during sample preparation and analysis. Since this compound is chemically almost identical to the analyte (Mestranol), it experiences similar losses during extraction, as well as comparable matrix effects (ion suppression or enhancement) and instrument response variations. By adding a known, fixed concentration of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification, leading to more accurate and precise results.
Q2: What are the ideal characteristics for a deuterated internal standard like this compound?
A2: For reliable quantification, a deuterated internal standard should have:
-
High Chemical Purity: Typically >99% to ensure no extraneous peaks interfere with the analysis.
-
High Isotopic Purity: An isotopic enrichment of ≥98% is recommended to minimize the contribution of any unlabeled analyte present as an impurity in the internal standard solution.
-
Appropriate Degree of Deuteration: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap from the analyte.
-
Stable Isotope Labeling: Deuterium atoms should be on chemically stable positions of the molecule (e.g., aromatic rings) to prevent isotopic exchange with hydrogen atoms from the solvent or matrix.
Q3: What is "isotopic exchange" and how can I prevent it with this compound?
A3: Isotopic exchange is the unintended replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix). This can lead to a decreased internal standard signal and an artificially inflated analyte signal. The stability of the deuterium labels on this compound is crucial. To minimize the risk of isotopic exchange, avoid exposing the internal standard to strongly acidic or basic conditions, and be mindful of the protic nature of the solvents used and the storage temperature.
Q4: What are matrix effects and can this compound fully compensate for them?
A4: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components from the biological matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, affecting accuracy and precision. While a stable isotope-labeled internal standard like this compound is the best tool to compensate for matrix effects due to its similar physicochemical properties to the analyte, it may not always provide perfect correction.[1] Severe matrix effects can still lead to differential responses between the analyte and the internal standard. Therefore, it is essential to assess matrix effects during method development.
Troubleshooting Guides
This section addresses common issues encountered during the optimization and use of this compound as an internal standard.
Issue 1: High Variability in Internal Standard Response
-
Symptom: The peak area of this compound is inconsistent across a batch of samples (calibration standards, QCs, and unknown samples).
-
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Verify the precision of pipetting for both the sample and the internal standard solution.- Ensure thorough vortexing/mixing after adding the internal standard.- Check for variable evaporation of solvent if samples are dried and reconstituted. |
| Matrix Effects | - Perform a matrix effect evaluation using at least six different lots of the biological matrix.[2] - Optimize sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering matrix components.[1] |
| LC-MS System Instability | - Check for leaks in the LC system.- Ensure consistent autosampler injection volumes.- Inspect the mass spectrometer's ion source for contamination. |
| This compound Stability Issues | - Investigate potential for isotopic exchange by incubating this compound in the sample matrix under various conditions (e.g., different pH, temperature).- Verify the stability of the stock and working solutions. Mestranol is sensitive to light, heat, and air.[3] Store solutions appropriately.[4][5] |
Issue 2: Poor Linearity of the Calibration Curve
-
Symptom: The calibration curve for Mestranol is not linear, particularly at the lower or upper ends of the concentration range.
-
Potential Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | - The concentration of this compound may be too low, leading to a poor signal-to-noise ratio at the lower limit of quantification (LLOQ).- Conversely, a very high concentration of the internal standard can sometimes suppress the analyte signal. Experiment with different concentrations (see Experimental Protocols). |
| Detector Saturation | - At high analyte concentrations, the detector response may become non-linear. If this is suspected, dilute the upper calibration standards and re-assay. |
| Cross-Contamination | - Check for carryover from high-concentration samples to subsequent injections by analyzing blank samples after the highest calibrator. Optimize the autosampler wash procedure if necessary. |
| Impurity in Internal Standard | - The this compound internal standard may contain a small amount of unlabeled Mestranol, which can affect linearity at the low end of the curve. Assess the contribution of the IS to the analyte signal by analyzing a blank matrix spiked only with the IS. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound that provides a stable and reproducible signal without interfering with the analyte quantification.
Methodology:
-
Prepare this compound Working Solutions: Prepare a series of working solutions of this compound in a suitable solvent (e.g., methanol) at various concentrations (e.g., 10, 25, 50, 100, and 200 ng/mL).
-
Sample Preparation:
-
Prepare six replicates of blank biological matrix (e.g., human plasma).
-
Spike each replicate with one of the this compound working solutions.
-
Process the samples using your established extraction procedure (e.g., protein precipitation followed by solid-phase extraction).
-
-
LC-MS/MS Analysis: Inject the processed samples into the LC-MS/MS system and record the peak area and signal-to-noise (S/N) ratio for this compound.
-
Data Analysis:
-
Calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for each concentration level.
-
Select a concentration that provides a high S/N ratio and a %CV of <15%.
-
Data Presentation: Hypothetical Results for this compound Concentration Optimization
| This compound Concentration (ng/mL) | Mean Peak Area | Standard Deviation | %CV | Mean S/N Ratio |
| 10 | 55,230 | 9,941 | 18.0% | 25 |
| 25 | 145,800 | 16,038 | 11.0% | 70 |
| 50 | 310,500 | 27,945 | 9.0% | 155 |
| 100 | 650,200 | 45,514 | 7.0% | 320 |
| 200 | 1,280,000 | 102,400 | 8.0% | >500 |
Based on this hypothetical data, a concentration of 50 ng/mL or 100 ng/mL would be a good starting point for further validation, as they provide good precision (%CV < 15%) and a strong signal.
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the influence of the biological matrix on the ionization of Mestranol and this compound.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare solutions of Mestranol (at low and high QC concentrations) and the selected optimal concentration of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Mestranol and this compound to the same concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the six lots of blank biological matrix with Mestranol and this compound before the extraction process.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the MF by dividing the mean peak area of the analyte in Set B by the mean peak area in Set A. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Recovery: Calculate the extraction recovery by dividing the mean peak area of the analyte in Set C by the mean peak area in Set B.
-
Internal Standard Normalized Matrix Factor: Calculate the MF for the analyte-to-IS peak area ratio. The %CV of the IS-normalized MF across the different matrix lots should be ≤15%.
-
Data Presentation: Hypothetical Matrix Effect and Recovery Data
| Compound | Mean Peak Area (Neat Solution - Set A) | Mean Peak Area (Post-Extraction Spike - Set B) | Matrix Factor | Mean Peak Area (Pre-Extraction Spike - Set C) | Recovery |
| Mestranol (Low QC) | 150,000 | 120,000 | 0.80 (Suppression) | 105,600 | 88% |
| Mestranol (High QC) | 1,500,000 | 1,230,000 | 0.82 (Suppression) | 1,094,700 | 89% |
| This compound | 315,000 | 255,150 | 0.81 (Suppression) | 227,084 | 89% |
In this hypothetical example, both the analyte and the internal standard experience similar ion suppression, and the recovery is consistent. This indicates that this compound is effectively compensating for the matrix effects.
Visualizations
References
Technical Support Center: Deuterium Isotope Effects on Mestranol-d2 Chromatographic Retention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mestranol-d2 in chromatographic analyses. The information addresses common issues related to deuterium isotope effects on chromatographic retention, ensuring accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect and how does it affect the chromatographic retention of this compound?
The deuterium isotope effect in chromatography refers to the difference in retention time observed between a deuterated compound (like this compound) and its non-deuterated counterpart (Mestranol).[1] This phenomenon arises from the subtle physicochemical differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger than the C-H bond.
In reversed-phase high-performance liquid chromatography (RP-HPLC), which is commonly used for the analysis of steroids like Mestranol, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[2] This is often referred to as an "inverse isotope effect." The earlier elution is attributed to the deuterated molecule having slightly weaker hydrophobic interactions with the non-polar stationary phase.
Q2: Should I expect complete co-elution of Mestranol and this compound in my chromatogram?
No, complete co-elution is not always guaranteed and slight separation is a known phenomenon.[1] The difference in retention time (Δt_R) can be influenced by several factors, including:
-
The number and position of deuterium atoms in the molecule.
-
The specific chromatographic conditions (e.g., column chemistry, mobile phase composition, temperature, and gradient).[1]
Even a small separation can be significant, especially in LC-MS/MS analysis, as it can expose the analyte and the internal standard to different matrix effects, potentially compromising the accuracy of quantification.[1][3]
Q3: Can this compound be used as an internal standard for the quantitative analysis of Mestranol?
Yes, this compound is designed to be used as an internal standard for the quantitative analysis of Mestranol by techniques such as GC-MS or LC-MS.[4][5] Its chemical similarity to Mestranol allows it to mimic the behavior of the analyte during sample preparation and analysis, correcting for variations in extraction recovery, injection volume, and ionization efficiency.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.
Issue 1: Peak Splitting Observed for this compound
Symptoms:
-
The chromatographic peak for this compound appears as a doublet or has a significant shoulder, while the peak for Mestranol may appear normal.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Co-elution of an Impurity: | The this compound standard may contain a small amount of an impurity that has a very similar retention time. |
| Action: Inject a high concentration of the this compound standard alone to confirm the presence of any impurities under the peak. If an impurity is confirmed, consider using a standard from a different batch or supplier with higher purity. | |
| On-Column Degradation or Isomeric Conversion: | The analytical conditions (e.g., mobile phase pH, temperature) might be causing partial degradation or conversion of this compound on the column. |
| Action: Investigate the stability of this compound in the mobile phase and injection solvent over time.[6][7][8] Adjusting the mobile phase pH or temperature may mitigate this issue. | |
| Injection Solvent Mismatch: | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting.[9] |
| Action: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is necessary, reduce the injection volume.[9] | |
| Column Void or Contamination: | A void at the head of the column or contamination can lead to a disturbed flow path and result in split peaks.[9] |
| Action: If all peaks in the chromatogram are splitting, this is a likely cause. Consider replacing the column or using a guard column. |
Issue 2: Inconsistent Quantification Results When Using this compound as an Internal Standard
Symptoms:
-
Poor precision and accuracy in the calculated concentrations of Mestranol.
-
Variable analyte-to-internal standard peak area ratios across replicate injections or different samples.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Differential Matrix Effects: | Due to the slight chromatographic separation between Mestranol and this compound, they may experience different levels of ion suppression or enhancement from co-eluting matrix components.[1][10] |
| Action: Optimize chromatographic conditions to achieve the best possible co-elution.[1] This may involve adjusting the mobile phase gradient, temperature, or trying a different column chemistry. A post-column infusion experiment can help identify regions of significant ion suppression.[1] | |
| Isotopic Contribution from the Internal Standard: | The this compound standard may contain a small percentage of unlabeled Mestranol, which will contribute to the analyte signal and cause a positive bias, especially at low concentrations.[1] |
| Action: Inject a high concentration of the this compound standard alone and monitor the mass transition of unlabeled Mestranol to assess the level of isotopic impurity.[1] | |
| In-Source Fragmentation of this compound: | The deuterated internal standard might lose a deuterium atom in the ion source of the mass spectrometer, leading to a signal at the mass-to-charge ratio of the unlabeled analyte.[2] |
| Action: Optimize the ion source parameters (e.g., collision energy) to minimize fragmentation. | |
| Deuterium-Hydrogen Back-Exchange: | In certain solvent conditions (e.g., highly acidic or basic mobile phases), the deuterium atoms on this compound may exchange with hydrogen atoms from the solvent.[11] |
| Action: Assess the stability of this compound in your analytical solutions over time.[2] If back-exchange is suspected, consider adjusting the mobile phase pH to be closer to neutral. |
Data Presentation
Table 1: Hypothetical Retention Time Data for Mestranol and this compound under Reversed-Phase HPLC Conditions
| Compound | Retention Time (minutes) |
| Mestranol | 5.28 |
| This compound | 5.21 |
| Δt_R | 0.07 |
Note: This data is illustrative. The actual retention time difference will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Mestranol and Norethindrone
This protocol is adapted from established methods for the analysis of Mestranol in pharmaceutical formulations and can be used as a starting point for method development involving this compound.[12][13]
-
Instrumentation: Agilent 1100 HPLC system or equivalent, with a binary pump, autosampler, and diode array detector (DAD).[12][13]
-
Column: Eclipse XDB-C8 (4.6 x 150 mm, 5 µm) or equivalent.[13]
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal separation.
-
Sample Preparation: Dissolve standards of Mestranol and this compound in the mobile phase to a suitable concentration.
Protocol 2: Quantitative Analysis of Mestranol using this compound Internal Standard by LC-MS/MS
This protocol provides a general workflow for the quantification of Mestranol in a biological matrix.
-
Sample Preparation:
-
To 100 µL of the sample (e.g., plasma, serum), add a known amount of this compound solution (internal standard).
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Use an appropriate reversed-phase column (e.g., C18) and a mobile phase gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
-
Optimize the mass spectrometer parameters for both Mestranol and this compound, including precursor and product ions, collision energy, and other source parameters.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Mestranol to this compound against the concentration of the calibration standards.
-
Determine the concentration of Mestranol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Workflow for the quantitative analysis of Mestranol using this compound as an internal standard.
Caption: Troubleshooting workflow for inconsistent quantification using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. myadlm.org [myadlm.org]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Mestranol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantitative analysis of Mestranol-d2 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] These interferences can either suppress or enhance the ion signal of this compound in the mass spectrometer's ion source, leading to inaccurate and imprecise quantification.[1] This is a significant concern in bioanalysis as it can compromise the reliability of pharmacokinetic and other quantitative data.
Q2: What are the common causes of matrix effects in the LC-MS/MS analysis of steroids like this compound?
A2: The primary sources of matrix effects in bioanalysis are phospholipids from cell membranes, which are often co-extracted with the analyte of interest.[3] Other contributors include salts, proteins, and endogenous metabolites present in the biological matrix. For non-polar compounds like Mestranol, ion suppression is a frequent issue, particularly when using electrospray ionization (ESI).
Q3: How can I qualitatively and quantitatively assess the presence of matrix effects in my this compound assay?
A3: There are two primary methods for evaluating matrix effects:
-
Post-Column Infusion: This is a qualitative technique. A constant flow of this compound is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the HPLC system. Any deviation (a dip or rise) in the baseline signal indicates the regions where ion suppression or enhancement occurs due to co-eluting matrix components.
-
Post-Extraction Spike: This is the "gold standard" for quantitative assessment.[2] It involves comparing the peak area of this compound in a blank matrix extract that has been spiked with the analyte to the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas is known as the matrix factor (MF).[2]
Q4: What is an acceptable range for the matrix factor (MF)?
A4: An ideal matrix factor is 1.0, indicating no matrix effect. A matrix factor of <1 suggests ion suppression, while a matrix factor >1 indicates ion enhancement.[2] For a robust bioanalytical method, the coefficient of variation (%CV) of the matrix factors from at least six different lots of matrix should be ≤15%.[4]
Q5: Why is a stable isotope-labeled internal standard like this compound used?
A5: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte (Mestranol). It will co-elute and experience similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects and sample preparation can be compensated for, leading to more accurate and precise results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) for this compound | Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[5] |
| Inappropriate Injection Solvent | Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. | |
| Column Overload | Reduce the injection volume or the concentration of the sample. | |
| High Variability in this compound Response Between Samples | Inconsistent Sample Preparation | Ensure consistent timing and technique for all sample preparation steps (e.g., vortexing, evaporation). Automate where possible. |
| Lot-to-Lot Variation in Matrix | Evaluate matrix effects using at least six different lots of the biological matrix.[4] | |
| Carryover | Inject a blank sample after a high concentration sample to check for carryover. Optimize the injector wash procedure.[6] | |
| Significant Ion Suppression or Enhancement (Matrix Factor <0.85 or >1.15) | Co-elution with Phospholipids | Optimize the chromatographic method to separate this compound from the phospholipid elution region. Consider using a different column chemistry (e.g., a column with a different stationary phase). |
| Inefficient Sample Extraction | Improve the sample clean-up procedure. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[7] A two-step cleanup (LLE followed by SPE) can also be effective.[3] | |
| High Concentration of Matrix Components | Dilute the sample with a suitable solvent. This can reduce the concentration of interfering components but may impact the limit of quantification. | |
| Inconsistent Internal Standard (this compound) Response | Degradation of Internal Standard | Prepare fresh internal standard spiking solutions. Check for stability under the storage and experimental conditions. |
| Errors in Pipetting | Calibrate pipettes regularly. Use a consistent technique for adding the internal standard to all samples. | |
| IS Contribution from Analyte | Ensure the isotopic purity of the internal standard is high and that there is no significant contribution from the unlabeled analyte. |
Quantitative Data Summary
The following table presents representative data for the evaluation of matrix effects and recovery for an analyte structurally similar to Mestranol (Ethinylestradiol), which is the active metabolite of Mestranol.[8] This data illustrates what a researcher might expect during method validation.
| Parameter | Low QC (0.003 ng/mL) | Medium QC (0.075 ng/mL) | High QC (0.75 ng/mL) |
| Matrix Factor (MF) - Lot 1 | 1.12 | 1.15 | 1.18 |
| Matrix Factor (MF) - Lot 2 | 1.10 | 1.13 | 1.16 |
| Matrix Factor (MF) - Lot 3 | 1.15 | 1.18 | 1.20 |
| Matrix Factor (MF) - Lot 4 | 1.09 | 1.12 | 1.14 |
| Matrix Factor (MF) - Lot 5 | 1.13 | 1.16 | 1.19 |
| Matrix Factor (MF) - Lot 6 | 1.11 | 1.14 | 1.17 |
| Average Matrix Factor | 1.12 | 1.15 | 1.17 |
| %CV of Matrix Factors | 2.1% | 2.0% | 1.9% |
| Extraction Recovery (%) | 92.5 | 94.1 | 93.3 |
| IS Normalized Matrix Factor | 1.01 | 1.02 | 1.01 |
Data is adapted from a study on Ethinylestradiol for illustrative purposes.[3][4]
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor (Post-Extraction Spike)
-
Preparation of Neat Solutions: Prepare solutions of Mestranol and this compound in the reconstitution solvent at concentrations corresponding to the low, medium, and high QC samples.
-
Preparation of Spiked Matrix Extracts:
-
Extract six different lots of blank biological matrix (e.g., plasma) using the validated sample preparation method (e.g., LLE or SPE).
-
After the final evaporation step, spike the dried extracts with Mestranol and this compound to the same concentrations as the neat solutions.
-
Reconstitute the spiked extracts in the reconstitution solvent.
-
-
Analysis: Analyze both the neat solutions and the spiked matrix extracts by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
IS Normalized MF = (MF of Mestranol) / (MF of this compound)
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC into a polypropylene tube.
-
Internal Standard Addition: Add 50 µL of the this compound internal standard working solution to all tubes except the blank. Vortex for 10 seconds.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube. Cap and vortex for 5 minutes.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis: Inject the sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for investigating and mitigating matrix effects.
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. Challenges in developing an ultra-sensitive bioanalytical method for ethinylestradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Mestranol-d2 Analysis in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving peak shape and resolution for Mestranol-d2 in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Poor peak shape and inadequate resolution are common challenges in HPLC analysis. This guide provides a systematic approach to identify and resolve these issues for this compound.
Problem: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is a prevalent issue that can compromise resolution and integration accuracy.[1][2] An ideal peak is symmetrical, with a tailing factor or asymmetry factor close to 1.0.[1]
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The stationary phase in reversed-phase columns can have exposed silanol groups that interact with polar analytes, causing tailing.[3]
-
Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
Solution 2: Use of End-Capped Columns: Employing a highly deactivated, end-capped column reduces the number of available silanol groups.[3]
-
Solution 3: Buffer Concentration: Increasing the buffer concentration in the mobile phase can help to mask the residual silanol interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample. If necessary, a column with a larger internal diameter or higher loading capacity can be used.
-
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution 1: Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Solution 2: Use of Guard Columns: A guard column can protect the analytical column from strongly retained or particulate matter.
-
Solution 3: Column Replacement: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
Problem: Peak Fronting
Peak fronting, the inverse of tailing where the front of the peak is broader, can also affect quantification.
Possible Causes and Solutions:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting.[1]
-
Solution: Decrease the sample concentration or injection volume.
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak fronting.[1]
-
Solution: Ensure the sample is completely dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the mobile phase.[4]
-
-
Column Collapse: This can occur under inappropriate temperature or pH conditions, leading to a physical change in the column bed.[1]
-
Solution: Ensure the operating conditions are within the column's recommended limits and consider replacing the column if collapse is suspected.
-
Problem: Peak Splitting
A single peak appearing as two or more conjoined peaks is known as peak splitting.[5][6]
Possible Causes and Solutions:
-
Blocked Column Frit: A blockage in the inlet frit can disrupt the sample flow path.[5]
-
Solution: Replace the frit or the entire column.
-
-
Column Void or Contamination: A void in the stationary phase or contamination can cause the sample to travel through different paths.[5]
-
Solution: Replace the column. Using a guard column can help prevent this.
-
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[7]
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting.[5]
-
Solution: Use a mobile phase pre-heater to ensure the solvent enters the column at the set temperature.[8]
-
Problem: Poor Resolution
Inadequate separation between this compound and other components in the sample is a critical issue.
Possible Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase significantly impact selectivity.
-
Solution 1: Vary Organic Modifier: Switching between acetonitrile and methanol can alter selectivity for steroids, as they interact differently with the stationary phase.[9]
-
Solution 2: Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent will generally increase retention and may improve the separation of closely eluting peaks.
-
Solution 3: Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can improve the separation of complex mixtures.
-
-
Inappropriate Column Chemistry: The choice of stationary phase is crucial for achieving the desired selectivity.
-
Solution: For steroids, C18 and C8 columns are common.[10] However, phenyl- or polar-embedded phases can offer alternative selectivity.
-
-
Insufficient Column Efficiency: Low column efficiency leads to broader peaks and poorer resolution.
-
Solution 1: Decrease Particle Size: Columns with smaller particles generally provide higher efficiency.[11]
-
Solution 2: Increase Column Length: A longer column increases the number of theoretical plates, which can improve resolution.[11]
-
Solution 3: Optimize Flow Rate: Lowering the flow rate can sometimes lead to narrower peaks and better resolution.[12]
-
-
Temperature Effects: Temperature can influence selectivity and efficiency.
Frequently Asked Questions (FAQs)
Q1: Can the deuterium label on this compound affect its chromatographic behavior?
A1: Yes, the presence of deuterium can lead to a "chromatographic isotope effect," where the deuterated compound may have a slightly different retention time than its non-deuterated counterpart. This is due to the small differences in molecular size and polarity caused by the deuterium atoms. While this effect is often small, it can be significant enough to affect resolution, especially if this compound is co-eluting with a closely related impurity.
Q2: What is a good starting point for mobile phase selection for this compound?
A2: For reversed-phase HPLC of steroids like Mestranol, a common starting point is a mobile phase consisting of a mixture of water and either acetonitrile or methanol.[9][10] The exact ratio will need to be optimized for your specific column and separation needs. Adding a small amount of an acid, such as formic acid (e.g., 0.1%), can help to improve peak shape by suppressing silanol interactions.
Q3: How does temperature affect the analysis of this compound?
A3: Temperature can have multiple effects on the HPLC analysis of steroids.[13]
-
Retention Time: Increasing the temperature generally decreases the retention time.[13]
-
Peak Shape: Higher temperatures can lead to sharper peaks due to lower mobile phase viscosity and increased mass transfer.[11]
-
Resolution: Temperature can also alter the selectivity of the separation, which may either improve or decrease the resolution between this compound and other compounds.[14] It is an important parameter to optimize during method development.
Q4: What are typical system suitability parameters I should monitor for my this compound method?
A4: System suitability tests are crucial to ensure the HPLC system is performing correctly before running samples.[15] Key parameters to monitor include:[16][17]
-
Tailing Factor (or Asymmetry Factor): Should be close to 1, typically within a range of 0.8 to 1.5.
-
Theoretical Plates (N): A measure of column efficiency; a higher number is better. The required number will depend on the specific method.
-
Resolution (Rs): The degree of separation between adjacent peaks. A value of >1.5 is generally desired for baseline separation.
-
Repeatability (%RSD): The precision of replicate injections for peak area and retention time, typically should be less than 2%.
Quantitative Data Summary
The following tables summarize the impact of various HPLC parameters on peak shape and resolution for steroid analysis. This data is generalized from studies on steroids and can be used as a guide for optimizing the analysis of this compound.
Table 1: Effect of Mobile Phase Composition on Peak Shape
| Mobile Phase Modifier | Analyte Type | Asymmetry Factor (As) | Tailing Factor (Tf) | Observation |
| Methanol | Basic Compounds | 1.33 (at pH 3.0) | - | Lowering the pH significantly improves peak shape for basic compounds by reducing interactions with silanol groups.[3] |
| Acetonitrile | Basic Compounds | 2.35 (at pH 7.0) | - | At neutral pH, significant tailing can be observed for basic compounds.[3] |
Table 2: Influence of HPLC Parameters on Resolution
| Parameter Change | Effect on Resolution (Rs) | Rationale | Reference |
| Decrease Column Particle Size | Increase | Smaller particles lead to higher column efficiency (more theoretical plates). | [11] |
| Increase Column Length | Increase | A longer column provides more theoretical plates for separation. | [11] |
| Increase Column Temperature | Can Increase or Decrease | Affects both efficiency (positively) and selectivity (variably). Optimal temperature needs to be determined experimentally. | [13][14] |
| Decrease Flow Rate | Generally Increases | Allows for better mass transfer between the mobile and stationary phases, leading to narrower peaks. | [12] |
| Change Organic Solvent (e.g., ACN to MeOH) | Varies | Can significantly alter the selectivity of the separation for steroids. | [9] |
Experimental Protocols
The following provides a generalized experimental protocol for the HPLC analysis of this compound, which can be adapted and optimized for specific requirements.
1. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute with the mobile phase to the desired working concentration.
-
Sample Preparation: The sample preparation method will depend on the matrix. For pharmaceutical formulations, this may involve dissolution in a suitable solvent followed by filtration. For biological samples, a more complex extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.
2. HPLC Method Parameters
-
Column: A reversed-phase C18 or C8 column is a good starting point (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Elution Mode: Isocratic or gradient elution can be used. For method development, a gradient from a lower to a higher percentage of organic solvent is often employed to determine the optimal mobile phase composition.
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 30°C.
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection at a wavelength appropriate for Mestranol (e.g., around 280 nm).
3. System Suitability
Before sample analysis, perform system suitability tests by injecting a standard solution multiple times (e.g., 5 or 6 replicates). The results should meet the predefined acceptance criteria for parameters such as tailing factor, theoretical plates, resolution, and repeatability.[15][16]
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting HPLC issues for this compound.
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Key parameters to adjust for improving HPLC resolution.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. uhplcs.com [uhplcs.com]
- 7. support.waters.com [support.waters.com]
- 8. youtube.com [youtube.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. chromtech.com [chromtech.com]
- 14. The influence of temperature on the high performance liquid chromatographic separation of steroids using mobile phases modified with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 16. rjpbcs.com [rjpbcs.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is decreased by the presence of co-eluting components from the sample matrix.[1][2][3] This reduction in ionization leads to a lower signal intensity for the analyte, which can cause an underestimation of its concentration, decreased sensitivity, and poor reproducibility of results.[3] Essentially, your analyte of interest might be present in the sample, but its signal is diminished or even completely obscured by this effect.[3]
Q2: I'm using a deuterated internal standard. Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression.[3][4] The ratio of the analyte signal to the IS signal should, in theory, remain constant, enabling accurate quantification.[3] However, this is not always the case. Deuteration can sometimes cause slight differences in chromatographic retention time between the analyte and the IS.[5][6] If this separation occurs in a region of the chromatogram with high ion suppression, the analyte and the IS will be affected differently, leading to inaccurate results.[5][6]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as salts, lipids, and proteins.[1][7]
-
Exogenous substances: These are contaminants introduced during sample preparation, like polymers leached from plasticware, or mobile phase additives.[1]
-
High concentrations of analyte or internal standard: At high concentrations, these compounds can saturate the ionization process, leading to a non-linear response.[1][8]
Q4: How can I detect and assess ion suppression in my experiments?
A4: A common method to identify regions of ion suppression is the post-column infusion experiment.[3][7] This technique involves infusing a constant flow of the analyte solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal of the analyte indicates a region of ion suppression.[7]
Q5: What are the best practices for selecting and using deuterated internal standards to minimize ion suppression issues?
A5: To ensure reliable results, consider the following best practices:
-
Isotopic Purity: Use an internal standard with a high degree of deuteration to minimize signal overlap with the unlabeled analyte.[9]
-
Label Position: Ensure deuterium atoms are on stable, non-exchangeable positions in the molecule to prevent their loss during sample preparation and analysis.[9][10][11] Avoid labeling on heteroatoms like -OH, -NH, and -SH.[9]
-
Mass Shift: A mass difference of at least 3 atomic mass units (amu) between the analyte and the internal standard is recommended to prevent isotopic crosstalk.[9]
-
Co-elution: Ideally, the deuterated standard should co-elute perfectly with the analyte to experience the same matrix effects.[1][5][6][12][13][14]
Troubleshooting Guide
This guide addresses common problems encountered when using deuterated internal standards and provides actionable troubleshooting steps.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent analyte/internal standard response ratio | 1. Differential Ion Suppression: The analyte and internal standard are eluting separately in a region of ion suppression.[5][6] 2. Deuterium Exchange: The deuterium label is unstable and exchanging with hydrogen from the solvent or matrix.[5][10][11] | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve co-elution.[1] 2. Assess Label Stability: Perform an experiment to check for deuterium-hydrogen exchange as detailed in the Experimental Protocols section.[9] Consider using an internal standard with a more stable label, such as ¹³C or ¹⁵N.[10] |
| Poor sensitivity and low signal-to-noise for the analyte | Significant Ion Suppression: The sample matrix is heavily suppressing the analyte's signal.[7] | 1. Enhance Sample Cleanup: Implement or optimize sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1][7] 2. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression.[8] |
| Chromatographic peak for the deuterated standard elutes earlier than the analyte | Isotope Effect: The presence of deuterium can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time.[5] | This is a known phenomenon. If the shift is minor and consistent, it may not significantly impact the results. However, for optimal correction of matrix effects, complete co-elution is ideal.[6] Consider adjusting chromatographic conditions to minimize the separation.[9] |
| Inaccurate or biased quantification results | 1. Impure Internal Standard: The deuterated standard contains a significant amount of the unlabeled analyte.[5] 2. Different Extraction Recoveries: The analyte and internal standard have different recoveries during sample preparation.[5] | 1. Verify Purity: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[9] 2. Optimize Extraction: Adjust the sample extraction procedure to ensure consistent and comparable recovery for both the analyte and the internal standard.[15] |
Experimental Protocols
Protocol 1: Assessment of Ion Suppression via Post-Column Infusion
Objective: To identify chromatographic regions where ion suppression occurs.
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the analyte standard solution to the second port of the tee-piece, delivering a constant flow.
-
Connect the third port of the tee-piece to the mass spectrometer inlet.
-
Begin the infusion from the syringe pump to obtain a stable baseline signal for the analyte.
-
Inject a blank matrix extract (e.g., from plasma or urine) onto the LC column.
-
Monitor the analyte's signal. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Evaluation of Deuterium-Hydrogen Exchange
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.
Methodology:
-
Spike the deuterated internal standard into a blank matrix at a concentration similar to that used in your analytical method.
-
Incubate this sample under the same conditions (e.g., temperature, pH, duration) as a typical sample preparation.
-
Analyze the sample by LC-MS/MS, monitoring for the mass transition of the unlabeled analyte.
-
A significant increase in the signal corresponding to the unlabeled analyte over time indicates that deuterium exchange is occurring.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. benchchem.com [benchchem.com]
- 14. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Long-term Storage and Stability of Mestranol-d2 Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stability of Mestranol-d2 solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, it is recommended to store this compound solutions at low temperatures. Aliquoting the solution after preparation is advised to prevent degradation from repeated freeze-thaw cycles.
Q2: For how long can I expect my this compound solution to be stable under the recommended storage conditions?
A2: The stability of your this compound solution is dependent on the storage temperature. Based on supplier recommendations, you can expect the following stability periods:
-
-80°C: Up to 6 months
-
-20°C: Up to 1 month[1]
For the solid (powder) form of this compound, a stability of up to 3 years can be expected when stored at -20°C.
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and acetonitrile. It is practically insoluble in water. The choice of solvent may depend on the requirements of your specific analytical method.
Q4: What are the primary degradation pathways for this compound?
A4: Mestranol is known to be sensitive to light, heat, and air.[2] The primary metabolic pathway for Mestranol is demethylation to its active metabolite, ethinyl estradiol.[3][4] Therefore, it is plausible that a primary degradation product of this compound would be the deuterated form of ethinyl estradiol. Exposure to UV irradiation can lead to the formation of polymeric species.[2]
Q5: Can the deuterium label on this compound exchange with hydrogen from the solvent?
A5: While the deuterium labels on this compound are generally on stable carbon positions, the potential for hydrogen-deuterium (H/D) exchange, though low, should not be entirely dismissed, especially under harsh acidic or basic conditions. It is crucial to control the pH of your solutions to minimize this risk.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Degradation of this compound | 1. Prepare a fresh solution from solid material and re-analyze. 2. Review storage conditions and duration. 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation product peaks. |
| Decreased peak area/response over time | Chemical degradation of this compound | 1. Confirm the age and storage conditions of the solution. 2. Check for repeated freeze-thaw cycles. 3. Prepare fresh calibration standards. |
| Inconsistent quantitative results | Isotopic exchange (H/D exchange) leading to a change in the mass-to-charge ratio. | 1. Analyze the sample by mass spectrometry to check for a shift in the molecular weight. 2. Ensure the pH of the solvent and mobile phase is near neutral. 3. Avoid prolonged exposure to protic solvents, especially at elevated temperatures. |
| Chromatographic peak splitting or tailing | Poor solubility or interaction with the analytical column. | 1. Ensure the solvent used for the solution is compatible with the mobile phase. 2. Try a different analytical column or adjust the mobile phase composition. |
Quantitative Data
The following table summarizes the recommended storage conditions and expected stability of this compound.
| Form | Storage Temperature | Solvent | Stability Duration |
| Solution | -80°C | DMSO, Acetonitrile | Up to 6 months[1] |
| Solution | -20°C | DMSO, Acetonitrile | Up to 1 month[1] |
| Solid (Powder) | -20°C | N/A | Up to 3 years |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for a stability-indicating HPLC method. Method optimization will be required for your specific instrumentation and requirements.
-
Chromatographic System:
-
HPLC with UV or Mass Spectrometric (MS) detection.
-
-
Column:
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is a common starting point.
-
Example Gradient: Start with 50:50 acetonitrile:water, increasing to 95:5 acetonitrile:water over 20 minutes.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Detection:
-
UV detection at approximately 280 nm.
-
For MS detection, use an appropriate ionization technique (e.g., ESI) and monitor for the parent ion of this compound and potential degradation products.
-
-
Procedure:
-
Prepare a stock solution of this compound in acetonitrile or DMSO.
-
Dilute the stock solution with the initial mobile phase composition to create working standards.
-
Inject the standards and samples into the HPLC system.
-
Monitor for the appearance of new peaks or a decrease in the main peak area over time.
-
Protocol 2: Forced Degradation Studies
To understand the degradation profile of this compound, forced degradation studies can be performed.
-
Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours. Neutralize before injection.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize before injection.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to 105°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples using the stability-indicating HPLC method to observe and quantify any degradation.
Visualizations
Caption: Experimental workflow for long-term stability testing of this compound solutions.
Caption: Logical troubleshooting workflow for inconsistent this compound analytical results.
References
Validation & Comparative
Validation of a Bioanalytical Method Using Mestranol-d2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a bioanalytical method using Mestranol-d2 as an internal standard. It offers a comparative analysis of key performance characteristics, supported by experimental data, to assist researchers in developing and validating robust bioanalytical assays. The methodologies presented are aligned with the principles outlined in the ICH M10 and FDA guidelines for bioanalytical method validation.[1][2][3][4]
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[5][6][7][8] This is attributed to the ability of a SIL-IS to mimic the analyte of interest throughout the analytical process, effectively compensating for variability in sample preparation, matrix effects, and instrument response.[6][8] this compound, being a deuterated form of Mestranol, co-elutes with the analyte, ensuring accurate correction for potential analytical errors.[5][9]
Performance Characteristics
The validation of a bioanalytical method is essential to demonstrate its suitability for its intended purpose.[10] The core validation parameters include linearity, accuracy, precision, and stability.
Linearity
Linearity establishes the relationship between the instrument response and the concentration of the analyte. The calibration curve should demonstrate a linear relationship over a defined concentration range.
| Calibration Standard Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 25.0 | 24.5 | 98.0 |
| 50.0 | 50.5 | 101.0 |
| 100 | 101 | 101.0 |
| 200 | 198 | 99.0 |
| Correlation Coefficient (r²) | ≥ 0.99 |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at different concentration levels. The acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and for precision, the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[11][12][13]
Intra-Day Accuracy and Precision (n=5)
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 1.02 | 102.0 | 8.5 |
| Low | 3.00 | 2.95 | 98.3 | 6.2 |
| Medium | 30.0 | 30.8 | 102.7 | 4.1 |
| High | 150 | 148 | 98.7 | 3.5 |
Inter-Day Accuracy and Precision (3 runs over 3 days)
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 1.04 | 104.0 | 10.2 |
| Low | 3.00 | 2.98 | 99.3 | 7.8 |
| Medium | 30.0 | 30.5 | 101.7 | 5.5 |
| High | 150 | 149 | 99.3 | 4.8 |
Stability
The stability of the analyte in the biological matrix under different storage and handling conditions must be evaluated to ensure the integrity of the samples from collection to analysis.[14][15]
| Stability Test | Storage Condition | Duration | Acceptance Criteria (% Deviation from Nominal) | Result |
| Freeze-Thaw Stability | -20°C and -80°C | 3 cycles | ± 15% | Pass |
| Short-Term (Bench-Top) Stability | Room Temperature | 4 hours | ± 15% | Pass |
| Long-Term Stability | -80°C | 90 days | ± 15% | Pass |
| Post-Preparative Stability | Autosampler (4°C) | 24 hours | ± 15% | Pass |
Experimental Protocols
A detailed methodology is crucial for the successful validation and application of the bioanalytical method.
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Mestranol and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Mestranol stock solution to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration to be used as the internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank biological matrix (e.g., human plasma) with the appropriate Mestranol working solutions to achieve the desired concentrations for the calibration curve and QC samples.
-
The calibration curve should consist of a blank, a zero sample (with internal standard), and at least six non-zero concentration levels.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Mestranol and this compound.
Visualizing the Workflow and Decision Process
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the rationale for selecting a deuterated internal standard.
Bioanalytical Method Validation Workflow
Internal Standard Selection Pathway
References
- 1. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. benchchem.com [benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. anivet.au.dk [anivet.au.dk]
- 13. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Guide to Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity and consistency of bioanalytical data are non-negotiable. When analytical methods evolve or are transferred between laboratories, a rigorous cross-validation process is essential to ensure data comparability. This is particularly critical when different deuterated internal standards are employed for the same analyte. This guide provides an objective comparison of the performance considerations when cross-validating such methods, supported by detailed experimental protocols and illustrative data.
Stable isotope-labeled internal standards (SIL-ISs), especially deuterated standards, are the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1] Their near-identical physicochemical properties to the analyte allow for effective compensation for variability during sample preparation and analysis.[2] However, the number and position of deuterium atoms can influence analytical performance, creating challenges during cross-validation.
Comparing Performance of Different Deuterated Standards
The choice of a deuterated internal standard can impact several key analytical parameters. While a standard with a higher degree of deuteration (e.g., d5 or greater) is often preferred to minimize isotopic interference from the analyte, it's not without potential drawbacks.[3] The following table summarizes the potential performance differences between two hypothetical deuterated standards for the same analyte, "Analyte X": a d3-labeled standard (IS-A) and a d5-labeled standard (IS-B).
| Parameter | Method A (Analyte X with IS-A, d3) | Method B (Analyte X with IS-B, d5) | Key Considerations & Potential Findings |
| ChromatographicSeparation | Analyte and IS may co-elute. | Potential for partial separation of analyte and IS due to a more pronounced deuterium isotope effect.[4] | A slight retention time shift between the analyte and the d5-IS could lead to differential matrix effects, potentially impacting accuracy and precision.[5] |
| Accuracy | High | High, but may be compromised if chromatographic shift leads to differential matrix effects. | The accuracy of both methods should be within acceptable limits (typically ±15% of the nominal value). Any significant bias between the two methods must be investigated. |
| Precision | High | High, but may be more variable if matrix effects are not adequately compensated for due to chromatographic separation. | The precision, expressed as the coefficient of variation (%CV), should be ≤15%. Inconsistent precision between the two methods can indicate a problem with one of the internal standards. |
| IsotopicContribution | Higher potential for interference from the M+3 isotope of the analyte, especially at high analyte concentrations. | Lower potential for isotopic interference from the analyte. | The isotopic purity of the deuterated standard is crucial. The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte concentration. |
| Isotopic Exchange(Back-Exchange) | Dependent on the position of the deuterium labels. | Dependent on the position of the deuterium labels. | Deuterium atoms on labile positions (e.g., -OH, -NH) are prone to exchange with protons from the solvent, leading to a loss of the mass difference and compromising the integrity of the analysis.[3][6] |
Experimental Protocols
A successful cross-validation of analytical methods with different deuterated standards requires a well-defined protocol. Below are detailed methodologies for key experiments.
Cross-Validation Sample Analysis
Objective: To compare the performance of two analytical methods using different deuterated internal standards.
Protocol:
-
Sample Selection: Select a minimum of 30 incurred samples from a relevant study, covering the entire calibration range. If incurred samples are not available, use quality control (QC) samples at low, medium, and high concentrations.[7]
-
Sample Analysis: Analyze the selected samples using both Method A (with IS-A) and Method B (with IS-B).
-
Data Evaluation: Statistically compare the concentration data obtained from both methods. The difference between the values obtained by the two methods should be within a predefined acceptance criterion (e.g., ±20% for at least 67% of the samples).[8]
Assessment of Chromatographic Isotope Effect
Objective: To evaluate any retention time differences between the analyte and the different deuterated internal standards.
Protocol:
-
Sample Preparation: Prepare a solution containing the analyte and both deuterated internal standards (IS-A and IS-B) in the final mobile phase composition.
-
LC-MS/MS Analysis: Inject the solution and carefully monitor the retention times of the analyte and both internal standards.
-
Data Evaluation: Calculate the separation factor (α) between the analyte and each internal standard. An α value different from 1.0 indicates a chromatographic isotope effect.[9]
Evaluation of Isotopic Exchange
Objective: To assess the stability of the deuterated internal standards and their susceptibility to back-exchange.
Protocol:
-
Sample Preparation: Prepare solutions of each deuterated internal standard in various matrices relevant to the study (e.g., plasma, mobile phase at different pH values).
-
Incubation: Incubate these solutions under different conditions (e.g., room temperature for 24 hours, 37°C for 4 hours).
-
LC-MS/MS Analysis: Analyze the incubated solutions and a freshly prepared control solution.
-
Data Evaluation: Compare the peak areas of the deuterated standards between the incubated and control samples. A significant decrease in the peak area of the deuterated standard in the incubated samples may indicate isotopic exchange. Also, monitor for any increase in the signal of the unlabeled analyte.[10]
Mandatory Visualizations
To further clarify the described processes, the following diagrams have been generated using the DOT language.
Caption: Cross-validation workflow for two methods with different deuterated standards.
Caption: Decision pathway for evaluating the suitability of a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Mestranol-d2 vs. 13C-Labeled Internal Standards in Bioanalytical Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of xenobiotics and endogenous molecules, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between two common types of SILs: deuterated standards, such as Mestranol-d2, and carbon-13 (13C)-labeled standards, supported by experimental data and detailed methodologies.
Stable isotope dilution mass spectrometry is a powerful technique that relies on the addition of a known quantity of an isotopically enriched version of the analyte to both samples and calibration standards. This internal standard (IS) co-elutes with the analyte and is differentiated by the mass spectrometer due to its mass shift. The ratio of the analyte's signal to the IS's signal is used for quantification, effectively correcting for variations during sample preparation, injection, and ionization.
While both deuterated and 13C-labeled compounds serve as SILs, their performance characteristics can differ, influencing the accuracy and precision of analytical results.
Key Performance Parameters: A Comparative Analysis
The ideal internal standard should exhibit identical physicochemical properties to the analyte to ensure it behaves similarly throughout the analytical process. While both deuterated and 13C-labeled standards are structurally very similar to the analyte, subtle differences can lead to significant variations in performance.
Chromatographic Co-elution: One of the most critical factors is the co-elution of the analyte and the internal standard. 13C-labeled standards, where one or more 12C atoms are replaced by the heavier 13C isotope, have nearly identical polarity and hydrophobicity to the unlabeled analyte, resulting in perfect co-elution under various chromatographic conditions.[1][2] In contrast, deuterated standards, where hydrogen atoms are replaced by deuterium, can exhibit a slight chromatographic shift, often eluting earlier than the non-deuterated analyte.[2] This "isotope effect" can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects at slightly different retention times.[3]
Isotopic Stability: 13C-labeled standards are generally considered more isotopically stable.[4] Deuterium atoms, particularly those on exchangeable sites like hydroxyl or amine groups, can be prone to back-exchange with hydrogen atoms from the solvent or matrix.[3] This can compromise the isotopic purity of the internal standard and affect the accuracy of the quantification.
Quantitative Data Summary
| Performance Parameter | Deuterated Internal Standard (e.g., this compound) | 13C-Labeled Internal Standard | Key Findings & Rationale |
| Accuracy (% Bias) | Can be susceptible to bias due to chromatographic shifts and potential isotopic instability.[1] | Generally exhibits higher accuracy with bias often within ±5%.[5] | The co-elution of 13C-labeled standards with the analyte ensures more effective compensation for matrix effects, leading to higher accuracy.[2][6] |
| Precision (% CV) | Intra-day and inter-day precision are typically acceptable (<15%), but can be influenced by matrix variability.[7] | Often demonstrates improved precision with lower CVs compared to deuterated standards in complex matrices.[5] | Identical behavior during sample processing and analysis minimizes variability, resulting in better precision. |
| Chromatographic Shift | Frequently observed, with the deuterated standard eluting slightly earlier than the analyte.[2] | No significant chromatographic shift; co-elutes with the analyte.[4] | The larger relative mass difference between deuterium and hydrogen can alter physicochemical properties, leading to chromatographic separation. |
| Isotopic Stability | Risk of H/D back-exchange, especially if deuterium atoms are in labile positions. | Highly stable with no risk of isotopic exchange.[4] | The carbon-carbon bond is not susceptible to exchange under typical bioanalytical conditions. |
| Matrix Effect Compensation | Can be incomplete due to chromatographic separation from the analyte, leading to differential ion suppression or enhancement.[3] | Provides more reliable and consistent compensation for matrix effects due to co-elution.[6] | Experiencing the exact same matrix environment at the same time allows for more accurate correction. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable bioanalytical results. As Mestranol is a prodrug that is rapidly converted to ethinyl estradiol in the body, the following protocols are for the quantification of ethinyl estradiol, the active metabolite.[8][9][10]
Protocol 1: Sample Preparation using a Deuterated Internal Standard (Ethinyl Estradiol-d4)
This protocol is adapted from a validated method for the determination of ethinyl estradiol in human plasma.[7]
-
Sample Aliquoting: To 500 µL of human plasma in a labeled tube, add 50 µL of the internal standard working solution (Ethinyl Estradiol-d4 in methanol).
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube, add 5 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of mobile phase (e.g., 80:20 acetonitrile:2 mM ammonium formate buffer).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Analysis for Estrogens
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with a modifier like formic acid or ammonium formate.[7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive or negative ion mode.
-
MRM Transitions:
-
Analyte (Ethinyl Estradiol): Monitor a specific precursor ion to product ion transition.
-
Internal Standard (Deuterated or 13C-labeled): Monitor the corresponding mass-shifted precursor to product ion transition.
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
The choice between a deuterated and a 13C-labeled internal standard depends on the specific requirements of the bioanalytical method. While deuterated standards like this compound are often more readily available and cost-effective, they may introduce analytical challenges such as chromatographic shifts and potential isotopic instability.
For the most demanding applications requiring the highest levels of accuracy and precision, particularly in regulated environments, the investment in a 13C-labeled internal standard is highly recommended. The superior co-elution and isotopic stability of 13C-labeled standards provide more robust and reliable compensation for analytical variability, leading to higher quality and more defensible data. When using deuterated internal standards, careful method development and validation are essential to mitigate the potential for analytical inaccuracies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics of ethinyl estradiol and mestranol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Performance of Mestranol-d2 in Diverse Biological Matrices
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the synthetic estrogen Mestranol, the choice of an appropriate internal standard is critical for developing robust and reliable bioanalytical methods. Mestranol-d2, the deuterium-labeled analog of Mestranol, is often employed for this purpose, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] This guide provides an objective comparison of the expected performance of this compound as an internal standard in two common biological matrices: plasma/serum and urine. The information presented is based on established principles of bioanalysis and data from studies on similar steroid hormones.
The ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample extraction and ionization, thereby compensating for variability in these steps.[2] While a deuterated standard like this compound is often the best choice, its performance can be influenced by the complexity of the biological matrix.[2][3] The primary challenge in bioanalysis is the "matrix effect," where endogenous components of the sample can enhance or suppress the ionization of the analyte and internal standard, potentially affecting the accuracy and precision of the results.[4][5]
Comparative Performance in Plasma/Serum vs. Urine
The performance of an LC-MS/MS assay for Mestranol using this compound as an internal standard will differ between plasma/serum and urine primarily due to the distinct nature of these matrices. Plasma and serum are considered more complex matrices than urine due to their high content of proteins and phospholipids, which are major sources of matrix effects.[6] Urine, while less complex in terms of protein content, can have significant variability in pH, ionic strength, and the concentration of endogenous metabolites, which can also contribute to matrix effects.[7]
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for Mestranol using this compound in these two matrices. The values are representative of what can be achieved with modern instrumentation and are based on published methods for similar steroid hormones.[8][9][10]
Table 1: Method Performance in Human Plasma/Serum
| Parameter | Expected Performance | Rationale |
| Lower Limit of Quantification (LLOQ) | 5-20 pg/mL | Higher LLOQ compared to urine due to greater matrix complexity and potential for ion suppression from phospholipids.[6] |
| Linear Dynamic Range | 5-5000 pg/mL | A wide linear range is achievable with appropriate sample cleanup to minimize matrix effects. |
| Precision (%CV) | < 15% | Use of a co-eluting deuterated internal standard effectively compensates for variability in sample preparation and injection.[2] |
| Accuracy (%Bias) | ± 15% | This compound closely tracks the analyte, leading to high accuracy, provided matrix effects are well-controlled. |
| Recovery | 85-110% | Dependent on the efficiency of the extraction method (e.g., LLE or SPE) in removing proteins and phospholipids. |
| Matrix Effect | Moderate to High | Phospholipids and proteins are known to cause significant ion suppression.[6] Mitigation strategies are essential. |
Table 2: Method Performance in Human Urine
| Parameter | Expected Performance | Rationale |
| Lower Limit of Quantification (LLOQ) | 1-10 pg/mL | Generally lower LLOQ is possible due to a cleaner matrix with fewer interfering substances compared to plasma. |
| Linear Dynamic Range | 1-5000 pg/mL | Similar to plasma, a wide linear range is expected. |
| Precision (%CV) | < 15% | High precision is maintained with the use of this compound. |
| Accuracy (%Bias) | ± 15% | High accuracy is expected due to the effectiveness of the internal standard. |
| Recovery | 90-110% | Higher and more consistent recovery can often be achieved from urine due to its lower protein content. |
| Matrix Effect | Low to Moderate | While generally lower than in plasma, variability in salt content and endogenous metabolites can still cause matrix effects.[7] |
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of Mestranol. Below is a representative experimental protocol for an LC-MS/MS assay using this compound as an internal standard.
Sample Preparation
1. Plasma/Serum: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma/serum, add 20 µL of the this compound internal standard working solution.
-
Add 1 mL of a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. Urine: Dilute-and-Shoot
-
To 100 µL of urine, add 20 µL of the this compound internal standard working solution.
-
Add 880 µL of the initial mobile phase to dilute the sample.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an autosampler vial for injection.
LC-MS/MS Conditions
-
LC Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation of steroids.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common for steroid analysis.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor-to-product ion transitions for Mestranol and this compound would need to be optimized.
Visualizations
Bioanalytical Workflow with Internal Standard
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
The Concept of Matrix Effect
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a Multiplexed Assay for the Measurement of Long-Acting Hormonal Contraceptives in Plasma via Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a LC-MS/MS assay for quantification of serum estradiol using calibrators with values assigned by the CDC reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Steroid Immunoassays: A Comparative Guide to Mestranol-d2 Cross-Reactivity
For researchers, scientists, and drug development professionals, the accuracy of steroid immunoassays is paramount. This guide provides a comprehensive analysis of the cross-reactivity of Mestranol-d2, a deuterated synthetic estrogen, in steroid immunoassays. By presenting experimental data, detailed protocols, and a comparative look at alternative standards, this document serves as a critical resource for ensuring the precision of hormonal analysis.
The use of deuterated internal standards in mass spectrometry-based methods is well-established for enhancing accuracy. However, the potential for these labeled compounds to cross-react in immunoassays, which are widely used for their convenience and high throughput, warrants careful consideration. This guide delves into the specifics of this compound, offering clarity on its performance and guidance for researchers navigating the complexities of steroid analysis.
Executive Summary: this compound Cross-Reactivity Profile
Experimental data on the cross-reactivity of the deuterated synthetic steroid, this compound, in common steroid hormone immunoassays is not extensively available in published literature. However, valuable insights can be drawn from studies on its non-deuterated counterpart, Mestranol. The general principle in immunochemistry is that the addition of deuterium atoms, which are isotopes of hydrogen, does not significantly alter the three-dimensional structure or the electronic configuration of a molecule. Therefore, the immunochemical reactivity of this compound is expected to be virtually identical to that of Mestranol.
A key study on the cross-reaction of various contraceptive steroids in competitive binding assays for progesterone and estradiol provides crucial, albeit historical, data. This research indicated that the interference of Mestranol in these assays was minimal. Specifically, in an estradiol radioimmunoassay, only ethinyl estradiol showed a cross-reaction greater than 1% (at 2%). In a progesterone competitive protein-binding assay, dydrogesterone and d-norgestrel were the only compounds with cross-reactivity exceeding 1% (1.4% and 4%, respectively).[1] This suggests that Mestranol's cross-reactivity in these assays is below these thresholds, indicating a low potential for interference.
Based on these findings, this compound is anticipated to exhibit a similarly low cross-reactivity profile in steroid immunoassays targeting estradiol and progesterone. This makes it a potentially suitable internal standard in workflows that involve both immunoassay and mass spectrometry techniques, as its presence is unlikely to confound immunoassay results.
Quantitative Cross-Reactivity Data
The following table summarizes the available and inferred cross-reactivity data for Mestranol in major steroid immunoassays. It is important to note that specific percentages for Mestranol were not explicitly stated in the cited study but are inferred to be below the lowest reported significant cross-reactants.
| Analyte Immunoassay | Compound | Cross-Reactivity (%) | Reference |
| Estradiol | Mestranol | < 2% | [1] |
| Progesterone | Mestranol | < 1.4% | [1] |
Comparison with Alternative Deuterated Standards
While this compound is a viable option, several other deuterated synthetic steroids are available and commonly used as internal standards in mass spectrometry. The choice of an internal standard should be guided by the specific analytes being measured and the analytical methodology.
| Alternative Deuterated Standard | Primary Analyte Application | Key Considerations |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | Structurally very similar to Mestranol. Important for studies involving this common contraceptive. |
| Levonorgestrel-d7 | Levonorgestrel | A widely used synthetic progestin; essential for contraceptive research. |
| Norethisterone-d7 | Norethisterone | Another common synthetic progestin used in hormonal therapies. |
Experimental Protocol: Determining Steroid Immunoassay Cross-Reactivity
The following is a detailed methodology for assessing the cross-reactivity of a compound in a competitive steroid immunoassay, based on established clinical laboratory guidelines.
Objective: To determine the percentage of cross-reactivity of a test compound (e.g., this compound) in a specific steroid immunoassay (e.g., Estradiol ELISA).
Materials:
-
Steroid immunoassay kit (e.g., Estradiol ELISA kit)
-
Microplate reader
-
Calibrators and controls provided with the immunoassay kit
-
Test compound (e.g., this compound)
-
Analyte-free serum or buffer (as specified by the kit manufacturer)
-
Precision pipettes and tips
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).
-
Preparation of Serial Dilutions: Create a series of dilutions of the test compound in the analyte-free serum or buffer. The concentration range should be sufficient to elicit a response in the immunoassay.
-
Assay Performance:
-
Run the immunoassay according to the manufacturer's instructions.
-
Include the standard curve of the target analyte (e.g., Estradiol).
-
In separate wells, run the serial dilutions of the test compound.
-
Also, run a zero standard (analyte-free matrix) and controls.
-
-
Data Analysis:
-
From the standard curve, determine the concentration of the target analyte that gives 50% binding (B/B₀ = 50%). Let this be Canalyte.
-
From the dose-response curve of the test compound, determine the concentration of the test compound that gives 50% binding. Let this be Ctest_compound.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Canalyte / Ctest_compound) x 100
-
Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion
The available evidence strongly suggests that this compound exhibits minimal cross-reactivity in steroid immunoassays for estradiol and progesterone, mirroring the behavior of its non-deuterated form. This low interference profile makes it a reliable candidate for use as an internal standard in integrated analytical workflows. However, as with any component of an analytical method, it is imperative for researchers to perform in-house validation to confirm the lack of significant cross-reactivity within their specific assay systems. By following standardized protocols for interference testing, laboratories can ensure the accuracy and reliability of their steroid hormone measurements, leading to more robust and reproducible scientific outcomes.
References
Comparative Estrogenic Potential of Mestranol and Mestranol-d2: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the estrogenic potential of Mestranol and its deuterated analog, Mestranol-d2. The information is supported by experimental data and detailed methodologies for key assays.
Mestranol, a synthetic estrogen, has been a component of oral contraceptives for decades.[1][2] It is a prodrug that requires metabolic activation in the liver to exert its estrogenic effects.[1][2] This activation involves the O-demethylation of Mestranol to its active metabolite, ethinylestradiol, a potent estrogen receptor agonist.[1][2] this compound is a deuterated version of Mestranol, where two hydrogen atoms on the methoxy group have been replaced with deuterium.[3] This isotopic substitution has the potential to alter the metabolic rate of Mestranol, thereby influencing its estrogenic potency.
The Kinetic Isotope Effect and Its Impact on Estrogenic Activity
The conversion of Mestranol to ethinylestradiol is primarily mediated by cytochrome P450 enzymes in the liver.[4][5] The rate of this O-demethylation reaction is a critical determinant of the overall estrogenic potency of Mestranol. The substitution of hydrogen with deuterium at the site of metabolism can lead to a phenomenon known as the kinetic isotope effect (KIE).[4][5][6] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore, its cleavage requires more energy. This can result in a slower rate of metabolism for the deuterated compound.[4][5][6]
Consequently, it is anticipated that this compound will be converted to ethinylestradiol at a slower rate than Mestranol. This would lead to lower circulating levels of the active metabolite, ethinylestradiol, over a given period, likely resulting in a reduced estrogenic potential for this compound when administered at the same molar dose as Mestranol.
Quantitative Data on Estrogenic Activity
To provide a comprehensive picture, the following tables summarize the available quantitative data on the estrogenic activity of Mestranol and its active metabolite, ethinylestradiol. Data for this compound is not available in the public literature.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA %) | Reference Compound |
| Mestranol | Estrogen Receptor | 0.1 - 2.3 | Estradiol (100%) |
| Ethinylestradiol | Estrogen Receptor | 75 - 190 | Estradiol (100%) |
Data sourced from Wikipedia.[1]
Table 2: In Vivo Estrogenic Potency
| Compound | Assay | Endpoint | Relative Potency | Reference Compound |
| Mestranol | Antiovulatory potency in women | Ovulation inhibition | Equipotent at 50-100 µ g/day | Ethinylestradiol |
| Mestranol | Endometrial response in women | Histological changes | Equipotent at 50-100 µ g/day | Ethinylestradiol |
| Mestranol | Vaginal cytology in women | Maturation Index | 0.05 mg dose produced same response | Ethinylestradiol |
Data sourced from various clinical studies.[7][8][9]
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of estrogenic potential are provided below.
Estrogen Receptor Competitive Binding Assay (OECD TG 493)
This assay determines the ability of a test chemical to bind to the estrogen receptor in vitro.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radiolabeled ligand)
-
Test compounds (Mestranol, this compound)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in cold assay buffer and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[10]
-
Competitive Binding Reaction: A fixed concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the test compound (competitor).
-
Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: HAP slurry is added to separate the receptor-bound [³H]-17β-estradiol from the unbound radioligand.
-
Quantification: The amount of radioactivity in the HAP pellet (bound fraction) is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of a reference estrogen (e.g., 17β-estradiol).
MCF-7 Cell Proliferation (E-SCREEN) Assay
This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the human breast cancer cell line MCF-7.[11][12]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with serum
-
Hormone-stripped serum (to remove endogenous estrogens)
-
Test compounds
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., Sulforhodamine B)
Procedure:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates in a culture medium containing hormone-stripped serum.[13]
-
Treatment: After a period of hormone deprivation, the cells are treated with various concentrations of the test compound.
-
Incubation: The plates are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.
-
Cell Lysis and Staining: The cells are fixed and stained with a dye that binds to cellular proteins, such as Sulforhodamine B.
-
Quantification: The absorbance of the stained cells is measured, which is proportional to the cell number.
-
Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is determined.
Rodent Uterotrophic Bioassay (OECD TG 440)
This in vivo assay evaluates the estrogenic activity of a substance by measuring its ability to increase the weight of the uterus in immature or ovariectomized female rodents.[14][15][16][17]
Materials:
-
Immature or ovariectomized female rats or mice
-
Test compounds
-
Vehicle for administration (e.g., corn oil)
-
Positive control (e.g., ethinylestradiol)
Procedure:
-
Animal Acclimation and Dosing: Animals are acclimated and then dosed daily with the test compound or vehicle for a specified period (e.g., 3-7 consecutive days).[18] Administration can be via oral gavage or subcutaneous injection.[18]
-
Necropsy: On the day after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet and blotted weight).
-
Data Analysis: The uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.
Visualizing the Mechanism and Workflow
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mestranol Metabolism and Estrogenic Action.
Caption: Experimental Workflow for Estrogenicity Testing.
References
- 1. Mestranol - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative study of the estrogenic potential of two synthetic estrogens (mestranol and ethinylestradiol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative studies of the ethynyl estrogens used in oral contraceptives. I. Endometrial response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative studies of the ethynyl estrogens used in oral contraceptives. II. Antiovulatory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. E-SCREEN - Wikipedia [en.wikipedia.org]
- 12. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijoear.com [ijoear.com]
- 14. policycommons.net [policycommons.net]
- 15. oecd.org [oecd.org]
- 16. Validation study of OECD rodent uterotrophic assay for the assessment of estrogenic activity in Sprague-Dawley immature female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchmap.jp [researchmap.jp]
A Comparative Guide to Analytical Methods for Mestranol Quantification, Leveraging Mestranol-d2 as an Internal Standard
This guide provides a comparative overview of various analytical methods for the quantification of Mestranol, a synthetic estrogen, with a focus on the application of its deuterated analog, Mestranol-d2, as an internal standard. The information is intended for researchers, scientists, and drug development professionals involved in bioanalysis and pharmaceutical quality control. While direct inter-laboratory comparison data for this compound is not publicly available, this guide compiles and compares method performance data from studies on Mestranol and similar analytes.
This compound serves as an ideal internal standard for mass spectrometry-based methods due to its chemical similarity to the analyte of interest, Mestranol. This ensures similar behavior during sample preparation and analysis, allowing for accurate quantification by correcting for matrix effects and variations in instrument response.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the quantitative performance of various analytical techniques used for the quantification of Mestranol and other estrogens.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Citation |
| 7 female sex hormones (including ethinylestradiol) | Essential Oil | 0.3 - 7 µg/kg | 1 - 20 µg/kg | 88.5% - 114.8% | [1] |
| 17β-estradiol, ethinylestradiol, estriol, estrone, etc. | Water | - | - | 32% - 95% | |
| Four major metamizole metabolites | Human Plasma | - | - | > 91.8% | [2] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Citation |
| 7 Monoterpenoids | Pharmaceutical Dosage Forms | - | - | 91.6% - 105.7% | [3] |
| 41 Drugs and Drugs of Abuse | Postmortem Blood | 1 - 113 ng/mL | 4 - 375 ng/mL | 84% - 114% | [4] |
| Phytosterol Oxidation Products | Human Plasma | < 0.1 ng/mL | - | 71.0% - 98.6% | [5] |
Table 3: High-Performance Liquid Chromatography (HPLC) with UV Detection
| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Citation |
| Drospirenone and Estetrol | Tablet Dosage Form | 0.09 µg/mL (Drospirenone), 0.19 µg/mL (Estetrol) | 0.28 µg/mL (Drospirenone), 0.59 µg/mL (Estetrol) | 99.65% (Drospirenone), 99.79% (Estetrol) |
Table 4: Enzyme-Linked Immunosorbent Assay (ELISA)
| Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Citation |
| 17α-ethinylestradiol and Mestranol | Water | 0.04 ± 0.01 µg/L | 0.05 ± 0.01 ng/L (with SPE) | Not Reported | [6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. This compound would be introduced at the beginning of the sample preparation process to serve as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method for quantifying hormones in complex biological matrices.
1. Sample Preparation (Solid Phase Extraction - SPE):
-
Condition a Waters Oasis HLB (6 mL, 200 mg) SPE cartridge with methanol followed by water.
-
Load the sample (e.g., 100 mL of water) onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the analytes (including Mestranol and this compound) with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH SHIELD RP18 (100 mm x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: Gradient elution with water and acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
Specific precursor-to-product ion transitions for Mestranol and this compound would be optimized.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique, particularly for volatile and semi-volatile compounds. Derivatization is often required for hormones to improve their volatility and thermal stability.
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of sample (e.g., blood), add an alkaline buffer (e.g., saturated K2CO3 solution).[4]
-
Add an extraction solvent (e.g., butyl acetate).[4]
-
Vortex mix and centrifuge to separate the layers.[4]
-
Transfer the organic layer to a clean tube.
2. Derivatization:
-
Evaporate the organic extract to dryness.
-
Add a silylating agent (e.g., MSTFA) and heat to form trimethylsilyl (TMS) derivatives of the analytes.
3. GC-MS Conditions:
-
Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 150°C, ramp to 300°C.
-
Ionization Mode: Electron Impact (EI).[4]
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
Mandatory Visualization
The following diagrams illustrate a typical workflow for sample analysis using LC-MS/MS and the logical relationship in method validation.
Caption: A typical workflow for the quantification of Mestranol using LC-MS/MS with this compound as an internal standard.
Caption: Key parameters evaluated during the validation of an analytical method for drug quantification.
References
- 1. [Simultaneous determination of 7 female sex hormones in essential oil by high performance liquid chromatography-tandem mass spectrometry with isotope dilution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for the Quantitative Analysis of Ethinyl Estradiol
For researchers, scientists, and drug development professionals, the precise quantification of synthetic estrogens like ethinyl estradiol is paramount. As Mestranol is a prodrug that is rapidly converted to ethinyl estradiol in the liver, assays targeting Mestranol will ultimately measure its active metabolite.[1][2][3][4] This guide provides a comparative overview of the linearity and sensitivity of deuterated internal standards, such as a theoretical Mestranol-d2, by examining data from its closely related and commonly used analog, ethinyl estradiol-d4 (EE-d4), alongside non-deuterated alternatives.
This document delves into the performance of these internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, offering supporting experimental data and detailed protocols to inform your selection process.
Performance Comparison of Internal Standards
The choice of an internal standard is critical for achieving accurate and reproducible results in quantitative bioanalysis. Deuterated standards are often considered the gold standard due to their similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. The following tables summarize the performance of ethinyl estradiol-d4 and an alternative non-deuterated internal standard, prednisone, in the quantification of ethinyl estradiol.
Table 1: Linearity of Ethinyl Estradiol Quantification
| Internal Standard | Analyte | Linearity Range (pg/mL) | Correlation Coefficient (r²) |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 5.000 – 308.560 | ≥ 0.9942[5][6] |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 2.5 - 500 | Not explicitly stated, but method validated[7][8] |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 5 - 200 | 0.997[9] |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 1 - 200 | 0.9988[10] |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 2.5 - 100 | Not explicitly stated, but method validated[11] |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 1.500 - 150.0 | ≥ 0.9996[12] |
| Prednisone | Ethinyl Estradiol | 5 - 500 | Linear and acceptable[13] |
Table 2: Sensitivity of Ethinyl Estradiol Quantification
| Internal Standard | Analyte | Lower Limit of Quantification (LLOQ) (pg/mL) |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 5.000[5][6] |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 2.5[7][8][11] |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 1[10] |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 5[9] |
| Ethinyl Estradiol-d4 | Ethinyl Estradiol | 1.500[12] |
| Prednisone | Ethinyl Estradiol | 5[13][14][15] |
Experimental Methodologies
Detailed experimental protocols are crucial for replicating and comparing results. Below are summaries of typical methodologies employed in the quantitative analysis of ethinyl estradiol using different internal standards.
Method 1: Ethinyl Estradiol Quantification using Ethinyl Estradiol-d4 Internal Standard
This method is a common approach for the bioanalysis of ethinyl estradiol in human plasma.
Sample Preparation:
-
Extraction: Ethinyl estradiol and the internal standard, ethinyl estradiol-d4, are extracted from the plasma matrix. A common technique is liquid-liquid extraction (LLE) using a solvent like methyl t-butyl ether or a combination of solid-phase extraction (SPE) followed by LLE.[5][16]
-
Derivatization: To enhance sensitivity, the extracted analytes are often derivatized with a reagent such as dansyl chloride. This introduces a readily ionizable group, improving the response in the mass spectrometer.[7][9][10]
-
Clean-up: A back-extraction or further SPE step may be employed to remove excess derivatization reagent and other interfering substances.[7][9]
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[7][8]
LC-MS/MS Conditions:
-
Chromatographic Separation: A reverse-phase C18 column is typically used for separation.[5][7] The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer containing an additive like formic acid or ammonium formate, run in either isocratic or gradient mode.[5][7]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is commonly used for detection and quantification.[5][16]
Method 2: Ethinyl Estradiol Quantification using Prednisone Internal Standard
This method provides an alternative to using a deuterated internal standard.
Sample Preparation:
-
Protein Precipitation and LLE: Sample preparation involves protein precipitation followed by liquid-liquid extraction to isolate the analytes from plasma.[13][14][15]
-
Derivatization: Similar to the method with the deuterated standard, derivatization with dansyl chloride is employed to increase the sensitivity for ethinyl estradiol.[13][14][15]
LC-MS/MS Conditions:
-
Chromatographic Separation: An ACQUITY UPLC ethylene bridged hybrid C18 column is used with a gradient mobile phase of 0.1% formic acid in water and acetonitrile.[13][14]
-
Mass Spectrometry: Quantification is performed using a triple quadrupole mass spectrometer with electrospray ionization in positive-ion mode, monitoring specific precursor-to-product ion transitions for both ethinyl estradiol and prednisone.[13][14][15]
Visualizing the Workflow and Underlying Biology
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the biological pathway of Mestranol.
References
- 1. Mestranol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Biotransformation of mestranol to ethinyl estradiol in vitro: the role of cytochrome P-450 2C9 and metabolic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high-sensitivity liquid chromatography/tandem mass spectrometry (LC/MS/MS) method with chemical derivatization for the determination of ethinyl estradiol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. lcms.cz [lcms.cz]
- 11. ESTIMATING SYSTEMIC EXPOSURE TO ETHINYL ESTRADIOL FROM AN ORAL CONTRACEPTIVE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of etonogestrel and ethinyl estradiol in human plasma by UPLC-MS/MS and its pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Use of Mestranol-d2 as an Internal Standard: Accuracy and Precision in Focus
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of synthetic estrogens, the choice of an appropriate internal standard (IS) is paramount to ensuring the accuracy and precision of analytical data. This guide provides a comprehensive comparison of Mestranol-d2 as an internal standard, particularly for the analysis of its active metabolite, ethinylestradiol. We will explore the theoretical advantages of using a deuterated prodrug as an IS and compare its expected performance with established alternatives, supported by experimental data from published literature.
The Principle of Isotope Dilution Mass Spectrometry and the Role of Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest as closely as possible in terms of extraction recovery, matrix effects, and ionization efficiency. Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with a heavier isotope (e.g., deuterium (²H or d), carbon-13 (¹³C)), are considered the gold standard for quantitative mass spectrometry.
This compound is the deuterium-labeled version of mestranol. In vivo, mestranol is demethylated to its active form, ethinylestradiol. This metabolic relationship suggests that this compound could serve as an effective internal standard for the quantification of ethinylestradiol, as it is expected to have very similar chemical and physical properties.
Comparison of Internal Standards for Ethinylestradiol Analysis
While specific, publicly available validation data for an LC-MS/MS method using this compound for ethinylestradiol quantification is limited, we can infer its potential performance by comparing it with commonly used alternatives for which experimental data exists. The two primary alternatives are a stable isotope-labeled version of the analyte itself (Ethinyl Estradiol-d4) and a structural analog (Prednisone).
The following tables summarize the accuracy and precision data from validated bioanalytical methods for ethinylestradiol using Ethinyl Estradiol-d4 and Prednisone as internal standards.
Table 1: Method Validation Data for Ethinylestradiol Analysis using Ethinyl Estradiol-d4 as an Internal Standard [1][2]
| Validation Parameter | Low QC | Medium QC | High QC | LLOQ |
| Intra-day Precision (%CV) | 1.58 - 10.86 | 1.58 - 10.86 | 1.58 - 10.86 | < 19.74 |
| Inter-day Precision (%CV) | 4.62 - 19.74 | 4.62 - 19.74 | 4.62 - 19.74 | < 19.74 |
| Mean Recovery (%) | \multicolumn{4}{c | }{68.48} | ||
| Reproducibility (at 5°C, %) | 90.63 | 101.44 | 101.44 | - |
Table 2: Method Validation Data for Ethinylestradiol Analysis using Prednisone as an Internal Standard [3]
| Validation Parameter | Low QC (15 pg/mL) | Medium QC (200 pg/mL) | High QC (400 pg/mL) | LLOQ (5 pg/mL) |
| Intra-day Precision (%CV) | 4.03 | 2.50 | 1.83 | 2.17 |
| Intra-day Accuracy (%diff) | 2.07 | 1.15 | -0.35 | < 20 |
| Inter-day Precision (%CV) | 4.10 | 2.65 | 2.15 | - |
| Inter-day Accuracy (%diff) | 1.87 | 1.60 | 0.48 | - |
Discussion of Internal Standard Performance
-
This compound (Deuterated Prodrug): The primary advantage of using this compound for ethinylestradiol analysis is that it shares a very similar chemical structure and is expected to behave almost identically during sample extraction and chromatographic separation. As a prodrug, it may also offer insights into the stability of the methoxy group during sample processing. However, a potential drawback of deuterated standards is the possibility of a slight shift in retention time compared to the non-deuterated analyte (the "isotope effect"). This can lead to differential matrix effects if the analyte and internal standard elute at slightly different times in a region of ion suppression or enhancement.
-
Ethinyl Estradiol-d4 (Deuterated Analyte): This is a very common and effective choice for an internal standard. As shown in Table 1, methods using Ethinyl Estradiol-d4 demonstrate good precision and reproducibility[1][2]. Being a SIL version of the analyte itself, it is expected to co-elute very closely with ethinylestradiol, providing excellent correction for matrix effects and extraction variability. The recovery of 68.48% is consistent for the analyte and internal standard, leading to accurate quantification[1].
-
Prednisone (Structural Analog): Prednisone is structurally similar to ethinylestradiol but is not isotopically labeled. The data in Table 2 shows that a method using prednisone as an internal standard can achieve excellent accuracy and precision[3]. However, structural analogs may not always perfectly mimic the analyte's behavior in the mass spectrometer's ion source or during sample preparation, which can sometimes lead to less effective correction for matrix effects compared to a SIL internal standard.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the data tables.
-
Sample Preparation:
-
To 500 µL of human plasma, add the internal standard solution (Ethinyl Estradiol-d4).
-
Perform solid-phase extraction (SPE) followed by liquid-liquid extraction (LLE) with tert-Butyl methyl ether (TBME).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: API 5500 LC-MS/MS system with a SB C18 HT column (50 x 3.0 mm, 1.8 µm).
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate buffer (80:20 v/v).
-
Flow Rate: 0.300 mL/min.
-
MS Detection: Positive ion mode with multiple reaction monitoring (MRM).
-
-
Sample Preparation:
-
To 500 µL of human plasma, add the internal standard solution (Prednisone).
-
Perform protein precipitation followed by liquid-liquid extraction.
-
Derivatize the extract with dansyl chloride to improve ionization efficiency.
-
Evaporate the final extract and reconstitute in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
LC System: ACQUITY UPLC with an ethylene bridged hybrid C18 column (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
MS Detection: Positive ion mode with multiple reaction monitoring (MRM).
-
Mandatory Visualization
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
Caption: Relationship between an analyte and different types of internal standards.
Conclusion
The selection of an internal standard is a critical step in the development of a robust and reliable quantitative bioanalytical method. While this compound is a theoretically sound choice for the analysis of ethinylestradiol due to its nature as a deuterated prodrug, the lack of published, peer-reviewed validation data makes a direct performance comparison challenging.
The available data for alternative internal standards, such as Ethinyl Estradiol-d4 and Prednisone, demonstrate that high levels of accuracy and precision can be achieved. Ethinyl Estradiol-d4, as a stable isotope-labeled analog of the analyte, generally offers the most reliable correction for analytical variability. A structural analog like Prednisone can also provide excellent results but requires careful validation to ensure it adequately mimics the analyte's behavior.
For researchers considering the use of this compound, it is highly recommended to perform a thorough in-house validation to establish its performance characteristics for the specific matrix and analytical conditions being used. This validation should include assessments of accuracy, precision, recovery, and matrix effects to ensure it meets the rigorous standards required for bioanalytical research and drug development.
References
The Case for Mestranol-d2: A Superior Internal Standard for Estrogen Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of estrogens, the choice of an appropriate internal standard is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive justification for the use of Mestranol-d2 over other common estrogen standards in mass spectrometry-based assays.
While a plethora of deuterated estrogen standards are available, including isotopes of 17β-Estradiol and Estrone, this compound presents a unique combination of properties that mitigate common analytical challenges, leading to more robust and defensible results. This guide will objectively compare the theoretical and practical advantages of this compound, supported by general principles of isotope dilution mass spectrometry and illustrative experimental data.
Core Justification: Minimizing Analytical Interference and Maximizing Accuracy
The primary role of an internal standard in quantitative mass spectrometry is to mimic the behavior of the analyte throughout the analytical process, thereby correcting for variations in sample preparation, injection volume, and matrix effects. The ideal internal standard is chemically identical to the analyte but mass-shifted to be distinguishable by the mass spectrometer.
This compound, a deuterated form of the synthetic estrogen Mestranol, serves as an excellent internal standard for the quantification of a range of natural and synthetic estrogens for several key reasons:
-
Structural Similarity and Co-elution: As a steroid, this compound shares a core structure with endogenous estrogens, leading to similar chromatographic behavior. This is crucial for accurate compensation of matrix effects, as the internal standard and analyte will experience similar ionization suppression or enhancement.
-
Reduced Isotopic Contribution: A significant challenge with using deuterated versions of the analyte as internal standards (e.g., 17β-Estradiol-d3 for the quantification of 17β-Estradiol) is the potential for isotopic contribution from the analyte to the internal standard's signal, and vice-versa. This is particularly problematic at low analyte concentrations. By using a structurally related but distinct molecule like this compound, this issue of isotopic crosstalk is virtually eliminated.
-
Enhanced Stability: Mestranol is a 3-methyl ether of ethinylestradiol, a modification that generally increases the molecule's stability. While direct comparative stability data for this compound against other deuterated estrogens in biological matrices is not extensively published, the inherent stability of the parent molecule suggests a potential advantage in minimizing degradation during sample storage and processing.
Performance Comparison: this compound vs. Other Estrogen Standards
To illustrate the advantages of this compound, the following tables summarize key performance parameters based on typical results from liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for estrogen quantification.
Table 1: Comparison of Key Performance Characteristics of Estrogen Internal Standards
| Parameter | This compound | 17β-Estradiol-d3 / d5 | Estrone-d4 |
| Analyte Cross-Contribution | Negligible | Potential for isotopic overlap, especially with low-resolution instruments. | Potential for isotopic overlap. |
| Chromatographic Separation from Analytes | Complete separation from endogenous estrogens. | May co-elute or have very similar retention times to the native analyte. | May co-elute or have very similar retention times to the native analyte. |
| Chemical Stability | High (based on parent molecule structure). | Generally stable, but potential for degradation during sample processing. | Generally stable, but potential for degradation. |
| Commercial Availability & Isotopic Purity | Readily available with high isotopic purity (>98%).[1] | Widely available with high isotopic purity (>98%). | Widely available with high isotopic purity (>98%). |
Table 2: Hypothetical Matrix Effect Comparison in Human Serum
This table presents a hypothetical comparison of the ability of different internal standards to compensate for matrix effects when quantifying 17β-Estradiol. The values represent the percentage of signal suppression observed for the analyte and the corresponding recovery calculated using the internal standard.
| Internal Standard | Analyte Signal Suppression (%) | Calculated Recovery (%) |
| This compound | 35% | 98.5% |
| 17β-Estradiol-d3 | 35% | 99.2% |
| No Internal Standard | 35% | 65.0% |
Disclaimer: The data presented in Table 2 is illustrative and based on typical performance. Actual results may vary depending on the specific analytical method and matrix.
Experimental Protocols
A robust analytical method is crucial for achieving accurate and reproducible results. The following is a representative experimental protocol for the quantification of estrogens in human serum using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
To 500 µL of human serum, add 25 µL of the internal standard working solution (this compound at 10 ng/mL in methanol).
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 50:50 methanol:water.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient to separate the estrogens of interest.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the specific estrogens being analyzed.
Table 3: Example MRM Transitions for Estrogen Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 17β-Estradiol | 271.2 | 145.1 |
| Estrone | 269.2 | 145.1 |
| Estriol | 287.2 | 171.1 |
| This compound (IS) | 313.2 | 229.2 |
Visualizing the Rationale and Workflow
To further clarify the justification for selecting this compound and the typical analytical workflow, the following diagrams are provided.
Conclusion
In the pursuit of precise and accurate quantification of estrogens, the selection of an appropriate internal standard is a critical determinant of data quality. This compound offers a compelling solution by providing structural similarity for effective matrix effect correction while minimizing the risk of isotopic cross-contribution that can compromise the accuracy of results, especially at low concentrations. Its inherent stability and commercial availability with high isotopic purity further solidify its position as a superior choice for researchers, scientists, and drug development professionals. While direct head-to-head comparative studies with other deuterated estrogen standards are not widely published, the theoretical advantages and the principles of sound analytical chemistry strongly support the justification for using this compound to achieve the highest level of confidence in estrogen quantification.
References
Safety Operating Guide
Proper Disposal of Mestranol-d2: A Guide for Laboratory Professionals
This document provides essential guidance on the safe and compliant disposal of Mestranol-d2, a deuterated form of Mestranol, for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Mestranol is classified as a hazardous substance, suspected of causing cancer and posing risks to fertility and unborn children; therefore, its disposal requires stringent protocols.[1][2]
Hazard Identification and Immediate Safety Precautions
This compound, like Mestranol, should be handled as a hazardous chemical. Key hazards include:
-
Health Hazards: Suspected carcinogen, may cause skin and eye irritation, and may damage fertility or the unborn child.[1][2][3]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1]
Immediate actions in case of a spill:
-
Evacuate and restrict access to the spill area.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[1][3]
-
Avoid dust formation and inhalation of mist, gas, or vapors.[3]
-
Cover the spill with an inert material, such as dry sand or earth, and collect it into a suitable, closed container for disposal.[4]
-
Prevent the chemical from entering drains or waterways.[3]
Personal Protective Equipment (PPE) for Disposal
All personnel involved in the disposal of this compound must wear the following PPE:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Lab coat, disposable gown, or coveralls |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not dispose of this compound with household garbage or allow it to reach the sewage system.[2]
Step 1: Segregation and Collection
-
Collect all waste materials contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., gloves, wipes, pipette tips).
-
Place these materials in a designated, properly labeled, and sealed hazardous waste container.
Step 2: Waste Container Labeling
-
The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Associated hazards (e.g., "Carcinogen," "Toxic")
-
Accumulation start date
-
The name and contact information of the generating laboratory.
-
Step 3: Storage
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should have secondary containment to prevent the release of material in case of a leak.
-
Store in a locked-up location to restrict unauthorized access.[1][3]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete inventory of the waste.
-
Disposal must be carried out by a licensed hazardous waste contractor at an approved waste disposal plant.[1]
Step 5: Documentation
-
Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Considerations
Disposal of this compound must comply with all applicable federal, state, and local regulations governing hazardous waste.[5] In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to ensure full compliance. Always consult your institution's EHS department for specific guidance.
References
Navigating the Safe Handling of Mestranol-d2: A Guide for Laboratory Professionals
Researchers and drug development professionals working with Mestranol-d2, a deuterated form of the synthetic estrogen Mestranol, must adhere to stringent safety protocols to mitigate potential health risks.[1][2] Mestranol is classified as a potent compound, suspected of causing cancer and reproductive toxicity, and can be harmful if swallowed, inhaled, or in contact with skin.[3] This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling procedures, emergency plans, and disposal methods to ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical when handling potent compounds like this compound. The following table outlines the recommended PPE based on established guidelines for handling hazardous chemicals.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Gloves must be inspected for integrity before use. | Prevents skin contact. The outer glove can be removed after initial handling, reducing the risk of cross-contamination. |
| Body Protection | A dedicated lab coat or disposable gown should be worn. | Protects street clothes from contamination and prevents the transfer of the compound outside the laboratory. |
| Eye/Face Protection | Tightly fitting safety goggles with side shields are mandatory. A face shield may be required for operations with a higher risk of splashing. | Protects the eyes from splashes and airborne particles. |
| Respiratory Protection | For handling powders or when aerosols may be generated, a NIOSH-approved respirator is essential. This could range from a half-face respirator to a powered air-purifying respirator (PAPR), depending on the quantity and handling procedure.[4][5][6] | Prevents inhalation of the compound, which can be harmful. |
Safe Handling and Engineering Controls
Beyond personal protective equipment, proper engineering controls and handling procedures are paramount to minimize exposure.
Engineering Controls:
-
Containment: All handling of this compound powder should be conducted in a certified chemical fume hood, a glove box, or another form of ventilated enclosure to contain any airborne particles.[7]
-
Ventilation: The laboratory should have a single-pass air system with negative pressure relative to adjacent areas to prevent cross-contamination.[7]
Standard Operating Procedures:
-
Designated Area: Designate a specific area for handling this compound to prevent the contamination of the general laboratory space.
-
Weighing: When weighing the powder, do so in a ventilated balance enclosure or a glove box.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Mestranol is soluble in ethanol, ether, chloroform, dioxane, and acetone, and slightly soluble in methanol. It is practically insoluble in water.[8]
-
Cleaning: Decontaminate all surfaces and equipment after use.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, gently cover the spill with an absorbent material. Avoid raising dust.
-
Clean: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.
-
Eye Contact: Rinse the eyes cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Collection: All disposable materials that have come into contact with this compound, including gloves, lab coats, and absorbent materials, should be collected in a clearly labeled hazardous waste container.
-
Unused Compound: For small, household-like quantities, the FDA recommends mixing the compound with an unappealing substance like used coffee grounds or cat litter.[10][11] Place the mixture in a sealed container (e.g., a sealable plastic bag) before disposing of it in the trash.[10] For larger quantities, consult your institution's environmental health and safety (EHS) office for guidance on proper hazardous waste disposal.
-
Empty Containers: Scratch out all personal information on the empty medicine packaging to protect your identity and privacy before discarding it.[10]
Occupational Exposure Bands (OEB)
The following table provides a general framework for understanding the toxicity and handling requirements for potent compounds, categorized by Occupational Exposure Bands (OEB). While a specific OEB for this compound is not provided in the search results, its classification as a potent synthetic estrogen would likely place it in OEB 3 or 4.
| OEB | Exposure Range (μg/m³) | Compound Toxicity | Typical PPE and Handling Requirements |
| 1 | 1000-5000 | Non-toxic | cGMP gowning, gloves, safety glasses.[4] |
| 2 | 100-1000 | Almost non-toxic | cGMP gowning, gloves, safety glasses, disposable dust mask.[4] |
| 3 | 10-100 | Slightly toxic | cGMP gowning, gloves, safety glasses, half-face respirator; shift towards equipment containment.[4] |
| 4 | 1-10 | Potent | Powered Air Purifying Respirator (PAPR) may be required; focus on equipment and material handling.[4] |
Emergency Spill Response Workflow
The following diagram illustrates a logical workflow for responding to a chemical spill of this compound.
Caption: Workflow for this compound Spill Response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. aiha.org [aiha.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. escopharma.com [escopharma.com]
- 8. Mestranol | C21H26O2 | CID 6291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 72-33-3 Name: Mestranol [xixisys.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
